(+)-Blebbistatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424990 | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177356-70-5 | |
| Record name | Blebbistatin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177356705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BLEBBISTATIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG1958E8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enantiomeric Dichotomy of Blebbistatin: A Technical Guide for Researchers
An In-depth Examination of (+)-Blebbistatin and (-)-Blebbistatin for Researchers, Scientists, and Drug Development Professionals
Blebbistatin, a small molecule inhibitor of myosin II, has become an indispensable tool in cell biology and drug discovery for dissecting the roles of this essential motor protein in a myriad of cellular processes. However, the biological activity of blebbistatin is stereospecific, residing almost exclusively in one of its enantiomers. This technical guide provides a comprehensive analysis of the critical differences between this compound and (-)-blebbistatin, offering a crucial resource for the precise design and interpretation of experiments.
Core Distinction: The Active and Inactive Forms
Blebbistatin exists as a racemic mixture of two enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. The profound difference between these two molecules lies in their biological activity.
-
(-)-Blebbistatin (S-enantiomer): This is the active enantiomer responsible for the potent and selective inhibition of myosin II ATPase activity.[1] It is the go-to compound for researchers aiming to probe the functions of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[2]
-
This compound (R-enantiomer): In stark contrast, this is the inactive enantiomer.[2] It exhibits minimal to no inhibitory effect on myosin II ATPase activity, even at high concentrations.[3] Consequently, this compound serves as an ideal negative control in experiments to distinguish the specific effects of myosin II inhibition from potential off-target or non-specific effects of the blebbistatin chemical scaffold.[2][4]
Mechanism of Action: A Stereospecific Interaction
The inhibitory action of (-)-blebbistatin is a result of its specific binding to a pocket on the myosin heavy chain. It does not compete with ATP for binding.[5][6] Instead, (-)-blebbistatin allosterically inhibits myosin II by binding to the myosin-ADP-Pi complex.[6][7] This binding event traps the myosin in a state with low affinity for actin, thereby preventing the power stroke and subsequent force generation by slowing down the release of inorganic phosphate (Pi).[5][8]
The stereospecificity of this interaction is paramount. The binding pocket on the myosin head is chiral, meaning it can differentiate between the three-dimensional structures of the two enantiomers. The conformation of (-)-blebbistatin allows for a favorable and stable interaction with the binding site, leading to potent inhibition. Conversely, the spatial arrangement of atoms in this compound does not permit effective binding to this pocket, rendering it biologically inert as a myosin II inhibitor.
Quantitative Comparison of Inhibitory Activity
The disparity in the biological activity of the two enantiomers is starkly evident in their half-maximal inhibitory concentrations (IC50).
| Enantiomer | Target | IC50 (µM) | Notes |
| (-)-Blebbistatin | Non-muscle Myosin IIA | 0.5 - 5 | Potent inhibitor |
| Non-muscle Myosin IIB | 0.5 - 5 | Potent inhibitor | |
| Skeletal Muscle Myosin | ~2 | Effective inhibitor[1] | |
| Smooth Muscle Myosin | ~80 | Poorly inhibited[9] | |
| This compound | Myosin II ATPase | >100 | Considered inactive[3] |
Experimental Protocols: Methodologies for Studying Blebbistatin's Effects
To rigorously investigate the differential effects of (+)- and (-)-blebbistatin, the following experimental protocols are fundamental.
Myosin ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin II and is the primary method for quantifying the inhibitory potential of blebbistatin enantiomers.
Principle: The assay measures the rate of ATP hydrolysis by myosin, typically by detecting the amount of inorganic phosphate (Pi) released over time.
Methodology:
-
Preparation of Myosin: Purify myosin II from the tissue or cell type of interest (e.g., skeletal muscle, non-muscle cells).
-
Reaction Mixture: Prepare a reaction buffer containing actin, ATP, and Mg2+.
-
Inhibitor Addition: Add varying concentrations of (-)-blebbistatin or this compound (as a negative control) to the reaction mixture. A DMSO control should also be included.
-
Initiation and Incubation: Initiate the reaction by adding myosin II. Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination and Pi Detection: Stop the reaction (e.g., with a quenching solution). Quantify the released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of Pi release as a function of the inhibitor concentration to determine the IC50 value.
Cell Motility/Wound Healing Assay
This assay assesses the impact of myosin II inhibition on cell migration, a process heavily dependent on non-muscle myosin II activity.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is measured.
Methodology:
-
Cell Culture: Plate cells to form a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing either (-)-blebbistatin, this compound, or a vehicle control (DMSO).
-
Live-Cell Imaging: Place the plate in an incubator equipped with a microscope and camera. Acquire images of the wound area at regular intervals (e.g., every hour) for 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure for each condition. A significant reduction in the closure rate with (-)-blebbistatin compared to the controls indicates inhibition of cell migration.
Visualizing the Mechanism and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of myosin II inhibition by blebbistatin and the logical workflow for a comparative experiment.
Caption: Mechanism of (-)-Blebbistatin Inhibition of the Myosin II ATPase Cycle.
References
- 1. (-)-Blebbistatin [sigmaaldrich.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. ibupr.com [ibupr.com]
- 4. pnas.org [pnas.org]
- 5. stemcell.com [stemcell.com]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Inactive Enantiomer: A Technical Guide to Using (+)-Blebbistatin as a Negative Control in Myosin II Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (+)-blebbistatin and its critical role as a negative control in studies investigating the function of non-muscle myosin II (NMII). Understanding the enantiomer-specific activity of blebbistatin is paramount for the accurate interpretation of experimental data and the validation of myosin II as a therapeutic target.
Introduction: The Importance of a Negative Control
Blebbistatin is a highly selective inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[5][6][7] It exerts its inhibitory effect by binding to a cryptic pocket on the myosin head, trapping it in a state with low affinity for actin and slowing the release of ADP and phosphate.[8][9][10] This ultimately blocks the myosin ATPase cycle and inhibits actomyosin-based contractility.[5][8]
Enantioselectivity of Blebbistatin
Blebbistatin exists as two enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. The inhibitory activity against myosin II is almost exclusively attributed to the (-)-enantiomer.[11][12] The (+)-enantiomer is considered to be inactive and therefore serves as an ideal negative control in experiments.[11] Any cellular effect observed with (-)-blebbistatin but not with an equivalent concentration of this compound can be confidently attributed to the specific inhibition of myosin II.
Quantitative Data: Inhibitory Potency of Blebbistatin Enantiomers
The following table summarizes the half-maximal inhibitory concentrations (IC50) of blebbistatin enantiomers against various myosin II isoforms. The significant difference in potency underscores the importance of using the inactive (+)-enantiomer as a negative control.
| Myosin II Isoform | Active Enantiomer: (-)-Blebbistatin IC50 (µM) | Inactive Enantiomer: this compound IC50 (µM) | Reference(s) |
| Non-muscle Myosin IIA | 0.5 - 5 | > 100 (implied) | [6][7] |
| Non-muscle Myosin IIB | 0.5 - 5 | > 100 (implied) | [6][7] |
| Rabbit Skeletal Muscle Myosin | 0.5 | > 100 (implied) | [6][11] |
| Dictyostelium Myosin II | 2.96 - 7 | > 100 (implied) | [5][11] |
| Smooth Muscle Myosin | ~80 | Not specified | [6][11] |
| Gizzard Myosin II (HMM) | 14.4 ± 1.6 | Not specified | [13] |
| Gizzard Myosin II (S1) | 5.5 ± 0.4 | Not specified | [13] |
| Bovine Stomach Myosin II | 4.3 ± 0.5 | Not specified | [13] |
| β-cardiac Myosin | 1.12 | Not specified | [14] |
| Myh7b | 0.36 | Not specified | [14] |
Note: While many studies confirm the inactivity of this compound, specific IC50 values for this enantiomer are often not determined or reported, being significantly higher than the concentrations used for its active counterpart.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the specificity of myosin II inhibition.
Myosin II ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin II, which is a direct indicator of its motor activity.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. Blebbistatin inhibits this activity.
Methodology:
-
Protein Purification: Purify myosin II (full-length, heavy meromyosin, or subfragment 1) and actin from a relevant source (e.g., rabbit skeletal muscle, Dictyostelium, or expressed recombinant proteins).[11]
-
Reaction Mixture: Prepare a reaction buffer containing imidazole or MOPS buffer, KCl, MgCl2, and EGTA at a specific pH (e.g., 7.0-7.5).[11][15]
-
Inhibitor Preparation: Prepare stock solutions of (-)-blebbistatin and this compound in DMSO. A range of final concentrations should be tested to determine the IC50.
-
Assay Procedure:
-
Add myosin II to the reaction buffer.
-
Add varying concentrations of (-)-blebbistatin or this compound (and a DMSO-only control).
-
Initiate the reaction by adding a mixture of F-actin and [γ-³²P]ATP or by using an NADH-linked assay.[11][15]
-
Incubate at a controlled temperature (e.g., 30°C).[11]
-
Stop the reaction at various time points.
-
-
Quantification:
-
Data Analysis: Plot the ATPase activity as a function of the inhibitor concentration to determine the IC50 values for both enantiomers. A significant difference in IC50 values confirms the specificity of (-)-blebbistatin.
In Vitro Motility Assay
This assay visualizes the movement of actin filaments propelled by myosin II motors immobilized on a surface.
Principle: The velocity of actin filament movement is a measure of myosin II motor function. This movement is inhibited by (-)-blebbistatin.
Methodology:
-
Flow Cell Preparation: Construct a flow cell using a glass slide and coverslip. Coat the surface with nitrocellulose or silanize it to allow for myosin attachment.[12]
-
Myosin Immobilization: Introduce a solution of myosin II (typically heavy meromyosin) into the flow cell and allow it to adhere to the surface.[12]
-
Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Visualization: Introduce fluorescently labeled (e.g., with phalloidin-rhodamine) F-actin into the flow cell.
-
Initiation of Motility: Add an assay buffer containing ATP, an ATP regeneration system (e.g., creatine kinase and phosphocreatine), and an oxygen scavenger system to initiate actin filament movement. Include either (-)-blebbistatin, this compound, or a DMSO control in the buffer.[12]
-
Data Acquisition: Record the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a sensitive camera.[17][18]
-
Data Analysis: Track the velocity of individual actin filaments. A concentration-dependent decrease in velocity with (-)-blebbistatin but not with this compound demonstrates specific inhibition of myosin II motor activity.[17][18]
Cell-Based Assays (e.g., Cell Migration, Cytokinesis)
These assays assess the role of myosin II in various cellular processes.
Principle: Myosin II is crucial for processes like cell migration and cell division. Inhibition by (-)-blebbistatin should disrupt these processes, while this compound should have no effect.
Methodology:
-
Cell Culture: Culture the cells of interest under appropriate conditions.
-
Treatment: Treat the cells with a range of concentrations of (-)-blebbistatin, this compound, or a DMSO control. The optimal concentration should be determined empirically, often in the range of 10-100 µM for cellular studies.[19][20]
-
Assay Performance:
-
Migration Assay (e.g., Wound Healing/Scratch Assay): Create a "wound" in a confluent cell monolayer and monitor the rate of cell migration into the gap over time using microscopy.
-
Cytokinesis Assay: Synchronize cells and observe the progression through mitosis. Inhibition of myosin II typically leads to cytokinesis failure, resulting in binucleated cells.
-
-
Data Acquisition and Analysis:
-
For migration assays, quantify the area of the wound over time.
-
For cytokinesis assays, quantify the percentage of binucleated cells.
-
Compare the results between the (-)-blebbistatin, this compound, and control groups. A significant effect with (-)-blebbistatin and no effect with this compound indicates that the observed phenotype is due to myosin II inhibition.
-
Visualization of Concepts
Signaling Pathway of Non-Muscle Myosin II Regulation
References
- 1. mdpi.com [mdpi.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 4. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 11. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mk-lab.org [mk-lab.org]
- 16. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
The Crucial Role of (+)-Blebbistatin in Validating Myosin II Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular mechanics, non-muscle myosin II (NMII) stands out as a pivotal motor protein, driving a panoply of fundamental processes ranging from cell division and migration to tissue morphogenesis and maintenance of cell shape. Given its central role, the ability to specifically inhibit NMII has become an indispensable tool for researchers dissecting these complex cellular events. (-)-Blebbistatin, a selective inhibitor of myosin II ATPase activity, has emerged as the gold standard for this purpose. However, the true power of (-)-blebbistatin as a research tool is unlocked only when used in conjunction with its inactive enantiomer, (+)-blebbistatin. This technical guide provides a comprehensive overview of the critical role of this compound in validating myosin II inhibition, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest to unravel the complexities of myosin II biology.
The Principle of Enantiomeric Control: Why this compound is Essential
Blebbistatin exists as two enantiomers: the biologically active S-(-)-blebbistatin and the largely inactive R-(+)-blebbistatin. While (-)-blebbistatin potently inhibits the ATPase activity of myosin II, this compound exhibits minimal to no inhibitory effect on this motor protein.[1][2] This stereospecificity is the cornerstone of its utility as a negative control. By comparing the effects of (-)-blebbistatin to those of this compound, researchers can confidently attribute the observed cellular or biochemical changes to the specific inhibition of myosin II, rather than to off-target effects, cytotoxicity, or artifacts related to the compound's chemical structure or solvent. The use of this compound is therefore not just recommended but essential for rigorous and reproducible research.
Quantitative Comparison of Blebbistatin Enantiomers
The stark difference in the inhibitory potency of the two blebbistatin enantiomers is evident in their half-maximal inhibitory concentrations (IC50) against various myosin II isoforms.
| Myosin II Isoform | (-)-Blebbistatin IC50 (µM) | This compound IC50 (µM) | Reference |
| Non-muscle myosin IIA | 0.5 - 5 | >150 | [2][3] |
| Non-muscle myosin IIB | 0.5 - 5 | >150 | [2][3] |
| Skeletal Muscle Myosin | 0.5 - 5 | >150 | [2][3] |
| Smooth Muscle Myosin | ~80 | Not Reported | [2][4] |
| Dictyostelium Myosin II | ~7 | Essentially no inhibition | [2] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the myosin, actin concentration, and temperature.
Experimental Protocols for Validating Myosin II Inhibition
Robust validation of myosin II inhibition requires a multi-pronged approach, combining in vitro biochemical assays with cell-based functional assays. The inclusion of this compound as a negative control is a critical component of each protocol.
Actin-Activated Mg²⁺-ATPase Assay
This assay directly measures the enzymatic activity of myosin II and is the most direct way to assess the inhibitory effect of blebbistatin.
Objective: To quantify the inhibition of myosin II ATPase activity by (-)-blebbistatin and to demonstrate the lack of inhibition by this compound.
Materials:
-
Purified non-muscle myosin II (or a specific isoform)
-
F-actin
-
ATP
-
Assay buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT)
-
(-)-Blebbistatin and this compound stock solutions (in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing myosin II and F-actin in the assay buffer.
-
Add varying concentrations of (-)-blebbistatin or this compound to the reaction mixture. Include a DMSO-only control.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
After a specific time, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Plot the rate of Pi release as a function of the inhibitor concentration to determine the IC50 value for (-)-blebbistatin and to confirm the lack of activity for this compound.
In Vitro Motility Assay
This assay visualizes the motor activity of myosin II by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Objective: To demonstrate that (-)-blebbistatin, but not this compound, inhibits the sliding velocity of actin filaments propelled by myosin II.
Materials:
-
Myosin II
-
Fluorescently labeled F-actin
-
ATP
-
Motility buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
(-)-Blebbistatin and this compound stock solutions (in DMSO)
-
Flow cell (microscope slide and coverslip)
-
Fluorescence microscope with a camera capable of time-lapse imaging
Protocol:
-
Coat the surface of a flow cell with myosin II.
-
Introduce fluorescently labeled F-actin into the flow cell.
-
Perfuse the flow cell with motility buffer containing ATP and either (-)-blebbistatin, this compound, or DMSO.
-
Record time-lapse movies of the moving actin filaments.
-
Analyze the movies to determine the average sliding velocity of the actin filaments for each condition.
Cellular Contractility Assays
These assays assess the impact of myosin II inhibition on the contractile forces generated by cells.
Objective: To show that (-)-blebbistatin, but not this compound, reduces cellular contractility.
Common Methodologies:
-
Collagen Gel Contraction Assay: Cells are embedded in a 3D collagen matrix. The ability of the cells to contract the gel is measured over time.[5]
-
Traction Force Microscopy (TFM): Cells are cultured on a flexible substrate embedded with fluorescent beads. The displacement of the beads is used to calculate the traction forces exerted by the cells.
-
Micropillar Arrays: Cells are cultured on an array of flexible micropillars. The deflection of the pillars is a direct measure of the contractile forces.
General Protocol (using Collagen Gel Contraction):
-
Prepare a collagen gel solution and mix with a cell suspension.
-
Cast the cell-collagen mixture into a multi-well plate and allow it to polymerize.
-
After polymerization, add cell culture medium containing (-)-blebbistatin, this compound, or DMSO to the wells.
-
Incubate the plate and periodically image the gels to measure their diameter.
-
Calculate the percentage of gel contraction for each condition.
Visualizing Myosin II-Dependent Processes and Experimental Workflows
Myosin II-Dependent Signaling in Cell Migration
Myosin II plays a critical role in the protrusive and contractile events that drive cell migration. Its activity is regulated by upstream signaling pathways, such as the Rho/ROCK pathway.
Caption: Myosin II signaling pathway in cell migration.
Experimental Workflow for Validating Myosin II Inhibition
The following diagram illustrates a logical workflow for validating the specific inhibition of myosin II using (-)-blebbistatin and this compound.
Caption: Experimental workflow for validating myosin II inhibition.
Overcoming the Limitations of Blebbistatin
Researchers should be aware of the limitations of blebbistatin, including its phototoxicity upon exposure to blue light, cytotoxicity with long-term incubation, and poor water solubility.[1] To mitigate these issues, several derivatives have been developed:
-
(S)-nitro-blebbistatin: Offers increased photostability and reduced fluorescence, but with a lower affinity for myosin II (IC50 for non-muscle myosin IIA is ~27 µM).[1]
-
para-aminoblebbistatin: A water-soluble derivative that is non-fluorescent, photostable, and neither cytotoxic nor phototoxic, with an IC50 for rabbit skeletal muscle myosin S1 of 1.3 µM.[1]
When designing experiments, particularly those involving live-cell imaging with fluorescence microscopy, the use of these derivatives or careful control of light exposure is crucial.
Conclusion
The judicious use of this compound as a negative control is paramount for the unambiguous interpretation of experiments aimed at elucidating the roles of myosin II. By adhering to the rigorous experimental designs and protocols outlined in this guide, researchers can confidently validate their findings and contribute to a deeper understanding of the myriad cellular processes orchestrated by this essential motor protein. The continued development of improved myosin II inhibitors, coupled with the principled use of appropriate controls, will undoubtedly pave the way for new discoveries in cell biology and the development of novel therapeutic strategies targeting myosin II-related pathologies.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving (+)-Blebbistatin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Blebbistatin is the inactive enantiomer of the selective, cell-permeable inhibitor of non-muscle myosin II, (-)-blebbistatin.[1] The active form, (-)-blebbistatin, inhibits the ATPase activity of myosin II, thereby blocking cell blebbing, directed cell migration, and cytokinesis.[2][3] Due to its inactivity, this compound serves as an ideal negative control in cell culture experiments to ensure that the observed effects are due to the specific inhibition of myosin II by (-)-blebbistatin and not from off-target effects of the chemical scaffold.[1] Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture.
Mechanism of Action (of the Active Enantiomer):
(-)-Blebbistatin specifically inhibits non-muscle myosin IIA and IIB ATPases with IC50 values in the low micromolar range (0.5-5.0 µM).[2][3] It has a much lower inhibitory effect on smooth muscle myosin.[2][3] The molecule binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, which in turn prevents the conformational changes necessary for force generation and movement. This inhibition is reversible.[2] In contrast, this compound is largely inactive, inhibiting ATPase activity by a maximum of 10%.[1]
Data Presentation:
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 292.34 g/mol | |
| Appearance | Crystalline solid | [2] |
| Solubility in DMSO | ~10 mg/mL to 58 mg/mL | [2][4] |
| Solubility in DMF | ~10 mg/mL | [2][3] |
| Solubility in Aqueous Buffers | Sparingly soluble | [2][3] |
| Recommended Stock Solution Solvent | DMSO | [2][4] |
| Recommended Stock Solution Concentration | 10-100 mM | [3] |
| Storage of Solid Compound | -20°C for up to 4 years | |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles. | [5] |
| Storage of Aqueous Working Solution | Not recommended for more than one day. | [2][3] |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Recommended Concentration Range | Reference |
| Control for Myosin II Inhibition | Various | Typically used at the same concentration as the active (-)-blebbistatin. | [1] |
| General Cell Culture | Various | 10 - 200 µM (as a control) | [6] |
| Hepatic Stellate Cells | Mouse | 12.5 - 50 µM | [7] |
| Trabecular Meshwork and Ciliary Body Cells | Porcine | 10 - 200 µM | [6] |
Note: The optimal working concentration should be determined experimentally for each cell type and assay.
Experimental Protocols:
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Protocol:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.
-
Weighing: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound (Molecular Weight = 292.34 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the weighed this compound. For 2.92 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] This minimizes repeated freeze-thaw cycles which can degrade the compound.
Preparation of Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 50 µM this compound, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
Mixing: Gently mix the medium by pipetting up and down or by swirling the culture vessel. Avoid vigorous shaking or vortexing which can be detrimental to cells.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]
-
Immediate Use: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of blebbistatin for more than one day.[2][3]
Mandatory Visualizations:
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the role of this compound as a control and the experimental workflow for its use in cell culture.
Caption: Role of this compound as an inactive control.
Caption: Workflow for preparing this compound for cell culture.
Important Considerations:
-
Photosensitivity: Blebbistatin is known to be sensitive to blue light (450-490 nm), which can lead to the formation of cytotoxic photoproducts.[2] It is advisable to minimize exposure of blebbistatin solutions to light, especially during fluorescence microscopy experiments.
-
Precipitation: Blebbistatin has low solubility in aqueous solutions. If precipitation is observed upon dilution in culture medium, ensure the DMSO stock is thoroughly dissolved and consider pre-warming the medium.
-
Control Experiments: Always include a vehicle control (DMSO alone) at the same final concentration used for the this compound treatment to account for any effects of the solvent on the cells. The use of this compound as a negative control alongside the active (-)-blebbistatin is crucial for validating the specificity of the observed effects.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 3. Blebbistatin [wahoo.cns.umass.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Blebbistatin Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin II ATPase activity. It exists as two enantiomers: the active (-)-blebbistatin and the inactive (+)-blebbistatin. While (-)-blebbistatin is widely used to study the roles of myosin II in cellular processes such as cytokinesis, cell migration, and contraction, this compound serves as an essential negative control.[1][2] The use of this compound is critical to ensure that the observed cellular effects are due to the specific inhibition of myosin II by the active enantiomer and not a result of off-target effects, cytotoxicity, or phototoxicity, which have been associated with blebbistatin compounds.[3][4] This document provides detailed application notes and protocols for the use of this compound in primary cell culture.
Mechanism of Action
The active enantiomer, (-)-blebbistatin, inhibits myosin II by binding to a pocket on the myosin head, trapping it in a complex with ADP and inorganic phosphate, which has a low affinity for actin.[5] This prevents the power stroke and subsequent force generation. In contrast, this compound is the inactive enantiomer and exhibits minimal inhibition of myosin II ATPase activity, with a reported maximum inhibition of only about 10%. Its primary role in research is to serve as a negative control to validate the specificity of the effects observed with (-)-blebbistatin.[2][6]
Data Presentation
Table 1: Comparative Inhibitory Concentrations (IC50) of Blebbistatin Enantiomers
| Myosin Isoform | (-)-Blebbistatin IC50 (µM) | This compound Activity | Reference |
| Non-muscle myosin IIA | 0.5 - 5.0 | Inactive | [1][7] |
| Non-muscle myosin IIB | 0.5 - 5.0 | Inactive | [1][7] |
| Skeletal muscle myosin | ~2 | Inactive | [5] |
| Smooth muscle myosin | ~80 (poorly inhibits) | Not reported | [5][7] |
Table 2: Recommended Working Concentrations for Blebbistatin in Primary Cell Culture
| Primary Cell Type | (-)-Blebbistatin Concentration (µM) | This compound Control Concentration (µM) | Application | Reference |
| Porcine Trabecular Meshwork Cells | 10 - 200 | Same as active | Morphology & Adhesion | |
| Mouse Hepatic Stellate Cells | 12.5 - 50 | Same as active | Morphology & Contraction | [8] |
| Adult Mouse Cardiac Myocytes | Micromolar concentrations | Same as active | Viability & Culture Longevity | [5][9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 | 100 | Lamellipodia & Barrier Function | [6] |
| Breast Cancer Cells (MDA-MB-231) | 5 - 20 | Same as active | Aggregate Compaction | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions.[1][2] Therefore, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][10]
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound in anhydrous DMSO. For a 10 mM stock solution of this compound (MW: 292.34 g/mol ), dissolve 2.92 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
General Protocol for Treatment of Primary Cells
This protocol provides a general workflow for treating primary cells with this compound as a negative control alongside the active (-)-blebbistatin. Specific parameters such as cell density, incubation time, and compound concentration should be optimized for each cell type and experimental question.
Materials:
-
Primary cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
(-)-Blebbistatin stock solution
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Plate primary cells at the desired density in multi-well plates, petri dishes, or on coverslips, and allow them to adhere and recover for at least 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw the aliquoted stock solutions of (-)-blebbistatin and this compound. Prepare fresh working solutions by diluting the stock solutions in pre-warmed complete cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing (-)-blebbistatin, this compound, or the vehicle control to the respective wells.
-
Ensure that the concentration of this compound is identical to the concentration of (-)-blebbistatin being tested.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours to 72 hours, depending on the assay).[5][8]
-
Downstream Analysis: Following incubation, proceed with the planned analysis, which may include:
-
Microscopy: Analyze cell morphology, cytoskeletal organization, or cell migration using phase-contrast or fluorescence microscopy.
-
Biochemical Assays: Perform assays to measure cell viability (e.g., MTT or trypan blue exclusion), proliferation, or specific protein activity.
-
Functional Assays: Conduct assays to assess cell contraction, adhesion, or barrier function.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanical uncoupler blebbistatin is associated with significant electrophysiological effects in the isolated rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blebbistatin extends culture life of adult mouse cardiac myocytes and allows efficient and stable transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 8. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
Application Notes and Protocols: (+)-Blebbistatin in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (+)-blebbistatin, a selective inhibitor of non-muscle myosin II (NMII) ATPase activity, in three-dimensional (3D) cell culture models.[1] By acutely and reversibly inhibiting NMII, this compound serves as a powerful tool to investigate the roles of cellular contractility, migration, and mechanotransduction in a more physiologically relevant context than traditional 2D cell culture.[2]
Introduction
Three-dimensional cell culture systems, such as spheroids and organoids, are increasingly utilized in drug discovery and basic research to better mimic the complex in vivo microenvironment.[3] Within these models, cellular contractility, primarily driven by the actin-myosin cytoskeleton, plays a pivotal role in processes like cell sorting, invasion, and tissue morphogenesis. This compound, by targeting NMII, allows for the precise dissection of these mechanical processes.[2][4] It is important to note that the inactive enantiomer, this compound, is an excellent negative control for experiments to ensure that observed effects are due to myosin II inhibition and not off-target effects.[4]
Mechanism of Action
This compound specifically inhibits the ATPase activity of non-muscle myosin II.[1] It binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, which in turn prevents the conformational changes required for force generation and filament sliding.[5] This inhibition of actomyosin contractility leads to a reduction in intracellular tension, altering cell shape, adhesion, and motility.[6][7]
Key Applications in 3D Cell Culture
-
Inhibition of Cell Migration and Invasion: In 3D matrices, where cells must navigate a complex extracellular matrix (ECM), NMII-dependent contractility is often essential for migration.[6] Blebbistatin has been shown to be significantly more potent in inhibiting 3D cell invasion compared to 2D cell migration.[8]
-
Modulation of Spheroid Formation and Compaction: Actomyosin contractility influences cell-cell adhesion and the overall architecture of spheroids. Treatment with blebbistatin can affect spheroid formation, leading to looser, more irregular aggregates in some cell types, while in others it can paradoxically promote compaction.[9]
-
Investigation of Mechanotransduction: By altering cellular contractility, blebbistatin allows researchers to study how mechanical forces influence cell signaling, differentiation, and gene expression in a 3D context.
-
Improving Cell Viability and Culture Efficiency: In some applications, such as the culture of primary cardiomyocytes and intestinal organoids, blebbistatin has been shown to improve cell survival and the efficiency of establishing cultures.[10][11]
Quantitative Data Summary
The optimal concentration and treatment time for this compound can vary significantly depending on the cell type, the 3D culture system, and the specific biological question being addressed. The following table summarizes quantitative data from various studies.
| Cell Line/Model | 3D Culture System | Blebbistatin Concentration | Incubation Time | Observed Effect | Reference |
| Human Fibrosarcoma (HT 1080) | Collagen I & Matrigel | 5 µM (IC50 for invasion) | Not specified | Inhibition of 3D invasion | [8] |
| Human Breast Adenocarcinoma (MDA-MB-231) | Not specified | >90 µM (IC50 for 2D migration) | Not specified | Less potent inhibition of 2D migration compared to 3D invasion | [8] |
| Human Fibroblasts | 3D Collagen Gels | 5 µM and 25 µM | Overnight | Regulation of 3D migration rates | [12] |
| Human Osteosarcoma (HOS) | Microchannels | 50 µM | Not specified | Drastic suppression of traction forces | [13] |
| Porcine Trabecular Meshwork & Ciliary Body Cells | Not specified | 10-200 µM | Not specified | Dose-dependent changes in cell morphology and decreased actin stress fibers | [14] |
| Mouse Hepatic Stellate Cells | Wound Healing Assay | Not specified | 24 hours | Promotion of wound-induced cell migration | [7] |
| Human Breast Cancer Cell Lines (MCF-10A, MDA-MB-231, etc.) | Spheroids | 5 µM and 20 µM | 72 hours | Altered spheroid compaction and cell sorting | [9] |
| Human Primary Cardiomyocytes | 2D Culture | 10 µM and 20 µM | 5 and 7 days | Increased cellular survival and maintenance of elongated morphology | [11] |
Experimental Protocols
Protocol 1: Inhibition of Cell Invasion in a 3D Matrigel Model
This protocol describes how to assess the effect of this compound on the invasion of cancer cells from a spheroid embedded in a 3D matrix.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Matrigel or other basement membrane extract
-
This compound (and inactive enantiomer this compound for control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei)
-
Imaging system (e.g., confocal microscope)
Procedure:
-
Spheroid Formation:
-
Harvest cells and resuspend in culture medium at a desired concentration (e.g., 2,000-5,000 cells/well).
-
Seed cells into an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
-
Embedding Spheroids in Matrix:
-
Thaw Matrigel on ice.
-
Gently transfer spheroids from the 96-well plate to a microcentrifuge tube.
-
Carefully remove the supernatant and resuspend the spheroids in the desired concentration of Matrigel.
-
Pipette the spheroid-Matrigel suspension into the center of a well in a new culture plate.
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
-
Treatment with this compound:
-
Prepare culture medium containing the desired concentrations of this compound, this compound (control), or DMSO (vehicle control).
-
Gently add the treatment medium on top of the solidified Matrigel.
-
-
Invasion Assay:
-
Incubate the plate for a desired period (e.g., 24-72 hours), allowing cells to invade the surrounding matrix.
-
Monitor and capture images of the spheroids at regular intervals using a microscope.
-
-
Fixation and Staining (Optional):
-
Carefully remove the medium and wash with PBS.
-
Fix the spheroids in 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 for 15 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently labeled phalloidin and DAPI according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Image the spheroids using a confocal microscope.
-
Quantify the extent of cell invasion by measuring the area or distance of cell migration from the spheroid core.
-
Protocol 2: Analysis of Spheroid Compaction
This protocol details a method to evaluate the impact of this compound on the compaction of cell aggregates.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound
-
DMSO
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a defined number of cells (e.g., 5,000 cells/well) into the wells of an ultra-low attachment 96-well plate.
-
-
Treatment:
-
Immediately after seeding, add culture medium containing the desired concentrations of this compound or DMSO to the respective wells.
-
-
Monitoring Compaction:
-
Capture brightfield images of the forming aggregates at regular time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the cross-sectional area of the spheroids at each time point.
-
Plot the change in spheroid area over time for each treatment condition to assess the rate and extent of compaction.
-
Visualizations
Below are diagrams illustrating key concepts related to the application of this compound.
Caption: Signaling pathway of this compound's inhibitory action.
Caption: A typical experimental workflow for studying this compound in 3D cell culture.
Caption: Logical relationship of this compound's effect on cell contractility and matrix deformation.
References
- 1. stemcell.com [stemcell.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Culture of Intestinal Organoids with Blebbistatin | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blebbistatin and its Enantiomers: Washout Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the effective washout of blebbistatin, a selective inhibitor of non-muscle myosin II ATPase activity, and its enantiomers from biological samples. Proper washout is crucial for studying the reversibility of myosin II inhibition and for time-course experiments investigating cellular recovery.
Introduction
Blebbistatin is a widely used small molecule inhibitor that specifically targets non-muscle myosin II, a key motor protein involved in various cellular processes such as cytokinesis, cell migration, and adhesion.[1] It functions by binding to a pocket on the myosin head, stabilizing the myosin-ADP-Pi complex and preventing the power stroke.[1] The active enantiomer is (-)-blebbistatin, while (+)-blebbistatin exhibits significantly lower activity. Due to its mechanism of action, the effects of blebbistatin are generally reversible upon its removal. However, the efficiency and kinetics of this reversal are dependent on several factors, including concentration, duration of treatment, and the experimental system.
Data Presentation: Washout Parameters and Recovery Times
The following table summarizes key quantitative data from various studies on the washout of blebbistatin, providing a reference for designing experiments.
| Cell/Tissue Type | Blebbistatin Concentration | Treatment Duration | Washout Procedure | Recovery Time & Observations |
| Porcine Trabecular Meshwork Cells | 100 µM | 5 hours | Rinsing with cell culture medium a minimum of three times.[2] | Complete restoration of normal cell shape, actin cytoskeleton, and focal adhesions within 24 hours.[2] |
| Porcine Trabecular Meshwork Cells | 200 µM | 5 hours | Rinsing with cell culture medium a minimum of three times.[2] | Recovery of normal morphology required more than 48 hours.[2] |
| REF52 Cells | 100 µM | Not specified | Immediate imaging after washout.[3] | Actin bundles detectable after 3-5 minutes; overall pattern of actin and NMII distribution similar to untreated cells by 15 minutes.[3] |
| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 60 minutes | Washout into control media.[4] | Vinculin colocalized with paxillin in adhesions within 15 minutes; normal adhesion size regained within 30-60 minutes.[4] |
| Isolated Rabbit Heart | 5 µM (racemic) | 60 minutes | Perfusion with Tyrode solution without blebbistatin. | Partial recovery of electrophysiological parameters after 2 hours. |
| Isolated Rat Hearts | 1 µM | Not specified | Perfusion with blebbistatin-free solution.[5] | Washout for up to 2 hours did not restore cardiac contractions to original levels.[5] |
Experimental Protocols
Protocol 1: Washout of Blebbistatin from Cultured Cells
This protocol is suitable for studying the recovery of cellular morphology, cytoskeletal organization, and focal adhesions following blebbistatin treatment.
Materials:
-
Cells cultured on appropriate substrates (e.g., glass-bottom dishes for imaging)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
(-)-Blebbistatin stock solution (e.g., 10 mM in DMSO)
-
Microscope with live-cell imaging capabilities (optional)
-
Fixation and staining reagents (e.g., paraformaldehyde, phalloidin, antibodies for focal adhesion proteins)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and spread overnight.
-
Blebbistatin Treatment:
-
Prepare the desired final concentration of blebbistatin in pre-warmed complete cell culture medium. A common working concentration is 10-50 µM.
-
Aspirate the existing medium from the cells and replace it with the blebbistatin-containing medium.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 2 hours). To minimize phototoxicity, it is recommended to keep the cells in the dark during incubation.[3]
-
-
Washout:
-
Aspirate the blebbistatin-containing medium.
-
Gently wash the cells three times with pre-warmed PBS to remove residual blebbistatin.
-
Add pre-warmed complete cell culture medium to the cells.
-
-
Post-Washout Analysis:
-
Live-Cell Imaging: For dynamic studies, begin imaging immediately after the final wash to observe the recovery of cellular processes in real-time.[3]
-
Fixed-Cell Analysis: At various time points post-washout (e.g., 5, 15, 30, 60 minutes, and 24 hours), fix the cells.
-
Perform immunofluorescence staining for markers of interest, such as F-actin (using fluorescently labeled phalloidin) and focal adhesion proteins (e.g., vinculin, paxillin), to assess the restoration of the cytoskeleton and cell-matrix adhesions.[4]
-
Protocol 2: Assessment of Focal Adhesion Recovery after Blebbistatin Washout
This protocol provides a method to quantify the re-localization of focal adhesion proteins following the removal of blebbistatin.
Materials:
-
Cells expressing fluorescently tagged focal adhesion proteins (e.g., GFP-paxillin)
-
Total Internal Reflection Fluorescence (TIRF) microscope
-
Image analysis software (e.g., ImageJ/Fiji)
-
Materials from Protocol 1
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell preparation, blebbistatin treatment, and washout.
-
Live-Cell Imaging:
-
Immediately after washout, place the cells on a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor the dynamics of fluorescently tagged focal adhesion proteins.
-
-
Image Analysis:
-
Use image analysis software to quantify the intensity and size of focal adhesions over time.
-
Track the recruitment of focal adhesion proteins to newly forming or recovering adhesions.
-
This analysis will provide quantitative data on the kinetics of focal adhesion reassembly after the inhibition of myosin II is reversed.[4]
-
Mandatory Visualizations
Caption: Non-muscle myosin II signaling pathway and point of blebbistatin inhibition.
Caption: A typical experimental workflow for studying blebbistatin washout effects.
References
- 1. Myosin complexed with ADP and blebbistatin reversibly adopts a conformation resembling the start point of the working stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blebbistatin, a Novel Inhibitor of Myosin II ATPase Activity, Increases Aqueous Humor Outflow Facility in Perfused Enucleated Porcine Eyes | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Myosin II activity regulates vinculin recruitment to focal adhesions through FAK-mediated paxillin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(+)-blebbistatin solubility issues and solutions
Welcome to the technical support center for (+)-blebbistatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide practical solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the inactive enantiomer of (-)-blebbistatin.[1][2] While (-)-blebbistatin is a well-known selective inhibitor of non-muscle myosin II ATPase activity, this compound serves as a crucial negative control in experiments.[2][3] Its use helps to distinguish the specific effects of myosin II inhibition from any non-specific or off-target effects of the blebbistatin molecule.[2]
Q2: What are the primary solubility issues with this compound?
The main challenge with this compound, much like its active counterpart, is its poor solubility in aqueous solutions.[2][4] Researchers often encounter precipitation when diluting stock solutions (typically prepared in DMSO) into aqueous buffers or cell culture media.[5] This can lead to inaccurate experimental concentrations and unreliable results.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6][7] However, it is only sparingly soluble in aqueous buffers.[1][6][7]
Solubility Data
The following tables summarize the solubility of blebbistatin and its derivatives in various solvents.
Table 1: Solubility of (±)-Blebbistatin
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 29.23 - 120 | 100 - 410.49 | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[8][9][10] Ultrasonic treatment may be needed.[8] |
| DMF | ~20 | ~68.4 | Purge with an inert gas.[1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.7 | Prepare fresh; not recommended for storage for more than one day.[1][6][7] |
| Methanol | 1.5 | 5.13 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 | ≥ 20.52 | A clear solution can be achieved.[8] |
| 10% DMSO, 90% Corn Oil | ≥ 6 | ≥ 20.52 | A clear solution can be achieved.[8] |
Table 2: Solubility of (-)-Blebbistatin
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 39 - 100 | 133.41 - 342 | Use fresh DMSO as moisture can reduce solubility.[10] |
| 90% DMSO | 75 | 256.5 | |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 3: Solubility of this compound Derivatives
| Derivative | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| (S)-nitro-Blebbistatin | DMSO | ~16 | ~49.5 | More stable form of (-)-blebbistatin.[11] |
| (S)-nitro-Blebbistatin | DMF | ~16 | ~49.5 | |
| (S)-nitro-Blebbistatin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.5 | Prepare fresh.[11] |
| para-aminoblebbistatin | Aqueous Buffer | ~0.128 | ~0.440 | Highly soluble derivative.[4] |
| (S)-4'-nitro-Blebbistatin | DMF | 20 | 59.3 | More stable and less phototoxic form of (-)-blebbistatin.[12] |
| (S)-4'-nitro-Blebbistatin | DMSO | 10 | 29.65 | |
| (S)-4'-nitro-Blebbistatin | 1:1 DMF:PBS (pH 7.2) | 0.5 | 1.48 |
Troubleshooting Guide
Issue: Precipitation upon dilution in aqueous media.
Cause: The low aqueous solubility of this compound. When a concentrated DMSO stock is added to a large volume of aqueous solution, the DMSO is diluted, and the blebbistatin crashes out of solution.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. For example, first dilute the stock into a smaller volume of media, vortex, and then add this intermediate dilution to the final volume.
-
Warming the Solution: Gently warming the aqueous solution (e.g., to 37-45°C) before adding the blebbistatin stock can sometimes help to keep it in solution.[5]
-
Use of Co-solvents/Formulations:
-
Prepare Fresh Solutions: Aqueous solutions of blebbistatin are not stable and should be prepared fresh for each experiment.[6][7] It is not recommended to store aqueous solutions for more than one day.[1][6][7]
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[8]
Issue: Inconsistent experimental results.
Cause: Inaccurate concentration of soluble blebbistatin due to precipitation. The actual concentration of the compound in solution may be much lower than the calculated concentration.
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect the final working solution for any visible precipitate. If present, the solution should be remade.
-
Use of More Soluble Derivatives: Consider using more water-soluble derivatives of blebbistatin, such as para-aminoblebbistatin, which has a significantly higher aqueous solubility.[4]
-
Control Experiments: Always include a vehicle control (e.g., the same final concentration of DMSO without blebbistatin) to account for any effects of the solvent on the experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of solid this compound.
-
Add fresh, anhydrous DMSO to the solid to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month when stored properly.[8]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. It is critical to add the blebbistatin solution to the medium and mix immediately to minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Signaling Pathways and Workflows
Blebbistatin's Mechanism of Action
(-)-Blebbistatin inhibits the ATPase activity of non-muscle myosin II, which is crucial for various cellular processes such as cytokinesis, cell migration, and the maintenance of cell shape. It achieves this by binding to a pocket on the myosin head, trapping it in a state with low affinity for actin. This compound, being the inactive enantiomer, does not exhibit this inhibitory activity and is used to control for off-target effects.
Caption: Mechanism of (-)-blebbistatin inhibition of the myosin II ATPase cycle.
Experimental Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 7. Blebbistatin [wahoo.cns.umass.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (+/-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. (S)-4'-nitro-Blebbistatin | CAS 1621326-32-6 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Minimizing Blebbistatin Fluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize issues related to blebbistatin fluorescence during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my imaging background so high when using blebbistatin?
A1: Blebbistatin itself is a fluorescent molecule. Its fluorescence can significantly increase the background signal in your images, especially when using high concentrations.[1][2] The fluorescence of blebbistatin is dependent on its environment; it has different excitation and emission profiles when dissolved in aqueous solutions versus organic solvents like DMSO or when bound to proteins.[1][2]
Q2: At what wavelengths does blebbistatin fluoresce?
A2: When dissolved in water, blebbistatin has a major excitation peak at approximately 340 nm and an emission peak around 410 nm.[2] However, in a lipophilic environment or when bound to proteins, its excitation peak shifts to around 420-430 nm and the emission peak shifts to a much broader range, around 560 nm.[1][2] This red-shifted emission can interfere with common green and red fluorophores.
Q3: Can blebbistatin fluorescence interfere with my GFP or other fluorescent proteins?
A3: Yes. The broad emission spectrum of blebbistatin, particularly when it accumulates in the cellular environment, can overlap with the emission of green fluorescent protein (GFP) and other fluorophores, making it difficult to distinguish your signal of interest from the background fluorescence of the inhibitor.[1][2][3]
Q4: I've noticed cell death in my imaging experiments with blebbistatin, especially with blue light excitation. Why is this happening?
A4: Blebbistatin is known to be phototoxic.[1][4][5] Upon illumination with blue light (around 450-490 nm) or UV light (around 365 nm), blebbistatin can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1][4][5][6] This phototoxicity is independent of its myosin-inhibiting activity.[1]
Q5: Are there any alternatives to blebbistatin that are less fluorescent and phototoxic?
A5: Yes, several derivatives of blebbistatin have been developed to address these issues. The most common and effective are para-nitroblebbistatin and para-aminoblebbistatin, which are non-fluorescent and photostable.[1][3][7][8][9][10][11][12][13]
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
Difficulty distinguishing the fluorescent signal from the background.
-
A diffuse, hazy signal across the entire image.
-
High signal intensity in control regions where no specific labeling is expected.
Troubleshooting Steps:
-
Reduce Blebbistatin Concentration: Use the lowest effective concentration of blebbistatin. This may require performing a dose-response curve to determine the minimal concentration needed to achieve the desired myosin II inhibition in your specific cell type or system.[1]
-
Optimize Imaging Medium: Image cells in an optically clear buffered saline solution or a phenol red-free medium designed to reduce background fluorescence.[14][15]
-
Use a Non-Fluorescent Alternative: Switch to a non-fluorescent derivative like para-nitroblebbistatin or para-aminoblebbistatin.[1][3][9][12] Para-aminoblebbistatin has the added advantage of being highly water-soluble.[7][8][12][16][17]
-
Employ Background Subtraction: Use image processing software to subtract the background fluorescence. Acquire an image of a control sample treated with blebbistatin but without your fluorescent probe to create a background reference.[15]
-
Optimize Filter Sets: Use narrow bandpass emission filters to specifically capture the emission of your fluorophore and exclude as much of the blebbistatin fluorescence as possible.[18][19]
Issue 2: Phototoxicity and Cell Death
Symptoms:
-
Cell blebbing, rounding, or detachment from the substrate during or after imaging.
-
Decreased cell viability in blebbistatin-treated samples compared to controls.
-
Loss of fluorescent signal over time due to cell death.
Troubleshooting Steps:
-
Avoid Blue Light Excitation: If possible, use fluorophores that are excited by longer wavelengths of light (e.g., red or far-red dyes) to avoid the wavelengths that cause blebbistatin phototoxicity (365 nm and 450-490 nm).[4][5]
-
Switch to a Photostable Derivative: Use para-nitroblebbistatin or para-aminoblebbistatin, which are not phototoxic.[1][8][9][10][13]
-
Minimize Light Exposure: Reduce the intensity and duration of light exposure to the minimum required for image acquisition. Use neutral density filters and keep exposure times as short as possible.
-
Use an Inactive Control: As a control, use the inactive enantiomer, (+)-blebbistatin, to determine if the observed toxicity is due to off-target effects of the blebbistatin molecule itself, independent of myosin II inhibition and phototoxicity.[1][20]
Quantitative Data Summary
The following tables summarize the key properties of blebbistatin and its derivatives.
Table 1: Comparison of Blebbistatin and its Derivatives
| Compound | Relative Fluorescence | Photostability | Phototoxicity | Water Solubility | Myosin II Inhibition (IC₅₀) |
| (-)-Blebbistatin | High | Low (inactive with blue light) | High | ~10 µM | 0.5-5 µM |
| This compound | High | Low | High | ~10 µM | Inactive (inhibits by max 10%) |
| para-Nitroblebbistatin | <1% of blebbistatin | High | Low/None | Low | Similar to blebbistatin |
| para-Aminoblebbistatin | Non-fluorescent | High | None | ~400 µM | 1.3 µM (rabbit skeletal S1), 6.6 µM (Dictyostelium motor domain) |
| (S)-Nitroblebbistatin | Low | High | Not specified | Low | 27 µM (nonmuscle myosin IIA) |
| para-Chloroblebbistatin | <1% of blebbistatin | High | High | Not specified | Similar to blebbistatin |
| Azidoblebbistatin | Fluorescent | Photoreactive (UV) | Not specified | Low | Similar to blebbistatin (before UV) |
Data compiled from multiple sources.[1][7][9][12][21][22]
Experimental Protocols
Protocol 1: Assessing Blebbistatin-Induced Phototoxicity
This protocol allows for the evaluation of cell viability after treatment with blebbistatin and exposure to light.
Materials:
-
Cell line of interest (e.g., HeLa cells)
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Cell culture medium
-
Blebbistatin and/or its derivatives (e.g., para-nitroblebbistatin)
-
DMSO (for stock solutions)
-
Fluorescence microscope with controlled illumination
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)
Methodology:
-
Cell Seeding: Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of blebbistatin (e.g., 10 mM in DMSO).[23] Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). Prepare a vehicle control (DMSO in medium).
-
Treatment: Replace the medium in the imaging dish with the medium containing blebbistatin or the vehicle control. Incubate for a specified time (e.g., 30 minutes) to allow for drug uptake.
-
Light Exposure: Place the imaging dish on the fluorescence microscope. Expose a defined region of the cells to blue light (e.g., 470 ± 20 nm) for a specific duration (e.g., 15 minutes).[9] Leave another region of the same dish unexposed as a dark control.
-
Incubation: Return the dish to the incubator and incubate for a period to allow for the development of phototoxic effects (e.g., 12-24 hours).[12][13]
-
Viability Staining: Stain the cells with a live/dead viability assay kit according to the manufacturer's instructions.
-
Imaging and Analysis: Acquire fluorescence images of both the light-exposed and dark control regions. Quantify the percentage of dead cells (e.g., propidium iodide positive) in each condition.
Diagrams
Caption: Troubleshooting workflow for blebbistatin-related imaging issues.
Caption: Simplified pathways of blebbistatin's inhibitory and phototoxic effects.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Motorpharma - Para-aminoblebbistatin [motorpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. apexbt.com [apexbt.com]
- 17. para-amino-Blebbistatin | TargetMol [targetmol.com]
- 18. optolongfilter.com [optolongfilter.com]
- 19. kb.10xgenomics.com [kb.10xgenomics.com]
- 20. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Azidoblebbistatin, a photoreactive myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Incubation Effects of (+)-Blebbistatin on Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-blebbistatin in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during prolonged exposure of cells to this compound.
Issue 1: High Cell Death or Unexpected Changes in Cell Morphology
Question: I'm observing significant cell death and abnormal morphology in my long-term culture treated with this compound, even in the dark. What could be the cause?
Answer: While this compound is the inactive enantiomer of blebbistatin, long-term incubation can still lead to cytotoxicity independent of myosin II inhibition.[1] This is a known issue with the blebbistatin scaffold itself.
Troubleshooting Steps:
-
Confirm the Source of Toxicity: To determine if the observed effects are due to non-myosin related toxicity, it is crucial to run a parallel experiment with the active enantiomer, (-)-blebbistatin, and a vehicle control. If similar toxicity is observed with both enantiomers, it points towards off-target effects.
-
Optimize Concentration and Duration: Systematically perform a dose-response and time-course experiment to find the maximum tolerated concentration and duration for your specific cell line.
-
Consider a Less Toxic Alternative: For long-term studies, consider using derivatives such as para-nitroblebbistatin or para-aminoblebbistatin, which are reported to be non-cytotoxic and photostable.[2][3][4]
Issue 2: Inconsistent or Irreversible Effects After Washout
Question: I'm struggling to reverse the effects of blebbistatin on my cells even after extensive washout. Why is this happening?
Answer: The reversibility of blebbistatin's effects can be incomplete and context-dependent. While some studies on cultured cells show reversal of morphological changes within 24-48 hours of drug removal, experiments on whole organs like the heart have demonstrated that washout does not fully restore contractile function.[5][6] The recovery time can also be concentration-dependent.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete washout of blebbistatin.
Issue 3: Autofluorescence and Phototoxicity During Imaging
Question: My cells are dying during live-cell imaging in the presence of blebbistatin, and I'm seeing high background fluorescence. How can I mitigate this?
Answer: Standard blebbistatin is known to be a fluorophore and is highly phototoxic when exposed to blue or UV light, leading to the generation of reactive oxygen species that damage cells.[7][8] This makes it challenging for use in long-term fluorescence microscopy.
Mitigation Strategies:
-
Switch to Photostable Derivatives: The most effective solution is to use derivatives specifically designed to address this issue. para-Nitroblebbistatin and para-aminoblebbistatin are non-fluorescent and photostable alternatives.[2][4]
-
Reduce Light Exposure: If using standard blebbistatin is unavoidable, minimize light exposure by reducing the imaging frequency, lowering the laser power, and using the lowest possible concentration of the compound.
-
Use a Red-Shifted Fluorophore: If possible, use fluorescent proteins or dyes that are excited at longer wavelengths (outside the blue spectrum) to avoid activating blebbistatin.
-
Control for Phototoxicity: Use an inactive, photostable control like this compound to differentiate between myosin II inhibition-related effects and phototoxic artifacts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in long-term experiments?
A1: this compound is the inactive enantiomer of blebbistatin and serves as a crucial negative control.[1] Its use allows researchers to distinguish the specific effects of non-muscle myosin II inhibition by (-)-blebbistatin from non-specific, off-target, or cytotoxic effects of the chemical scaffold itself.[1]
Q2: What are the known long-term effects of blebbistatin on the cytoskeleton?
A2: Long-term incubation with blebbistatin can lead to significant alterations in the cytoskeleton. These include a reduction in actin stress fibers, disassembly of myosin II filaments, and changes in the size and distribution of focal adhesions.[9][10] In some cell types, these changes can lead to altered cell morphology, such as a more dendritic appearance.[9]
Q3: Can long-term blebbistatin treatment affect cell proliferation and migration?
A3: The effects of blebbistatin on proliferation and migration are cell-type dependent. For instance, in hepatic stellate cells, blebbistatin was found to have no effect on proliferation but promoted wound-induced migration, possibly by reducing strong cell adhesion to the substrate.[9] In contrast, it is also known to inhibit cytokinesis, which can lead to cell cycle arrest.[1]
Q4: What are the solubility and stability issues with blebbistatin in long-term cultures?
A4: Blebbistatin has poor water solubility (around 10 µM) and can precipitate out of aqueous culture media over time, especially at higher concentrations.[1][4][5] This precipitation can lead to a decrease in the effective concentration of the inhibitor and the formation of fluorescent aggregates that can interfere with imaging.[11] For improved solubility, para-aminoblebbistatin is a recommended alternative, with a solubility of approximately 400 µM in aqueous buffer.[4]
Quantitative Data Summary
Table 1: Cytotoxicity of Blebbistatin in Human Cell Lines
| Cell Line | TC10 (µmol/L) | TC50 (µmol/L) | TC90 (µmol/L) |
| FEMX-I melanoma | ~10-25 | ~50-100 | ~140-190 |
| U87 glioma | ~10-25 | ~50-100 | >200 |
| Du145 prostate adenocarcinoma | ~10-25 | ~50-100 | ~140-190 |
| LNCaP prostate adenocarcinoma | ~10-25 | ~50-100 | ~140-190 |
| F11-hTERT fibroblasts | ~10-25 | ~50-100 | ~140-190 |
| Source: Data extracted from Mikulich et al., 2012.[7] |
Table 2: Comparison of Blebbistatin and its Derivatives
| Compound | Myosin II Inhibition | Cytotoxicity | Phototoxicity | Fluorescence | Water Solubility |
| (-)-Blebbistatin | Potent | Yes[1][2] | Yes[1][7] | Strong[1] | Low (~10 µM)[1][4] |
| This compound | Inactive (control)[1] | Yes[1] | - | - | Low |
| (S)-Nitroblebbistatin | Weaker (IC50 = 27 µM)[1] | Reduced | Reduced | Reduced[1] | Low |
| para-Nitroblebbistatin | Similar to Blebbistatin[1] | No[2][3] | No[2][3] | No[2] | - |
| para-Aminoblebbistatin | Similar to Blebbistatin[4] | No[4] | No[4] | No[4] | High (~400 µM)[4] |
Experimental Protocols
Protocol 1: Assessing Reversibility of Blebbistatin Effects
This protocol is adapted from studies on trabecular meshwork cells.[6]
-
Cell Culture: Plate cells (e.g., porcine trabecular meshwork cells) on appropriate substrates and grow to confluence.
-
Blebbistatin Treatment: Treat cells with the desired concentration of blebbistatin (e.g., 100 µM) for a specified duration (e.g., 5 hours).
-
Washout Procedure: To remove the drug, rinse the cells a minimum of three times with fresh, pre-warmed culture medium.
-
Recovery: Replace the medium with fresh, drug-free culture medium and return the cells to the incubator.
-
Monitoring: Observe the cells at regular intervals (e.g., 1, 6, 12, 24, 48 hours) post-washout using phase-contrast microscopy to assess the recovery of normal cell morphology.
-
Immunofluorescence: At selected time points, fix the cells and perform immunofluorescence staining for F-actin (using phalloidin) and focal adhesion proteins (e.g., vinculin) to assess cytoskeletal reorganization.
Protocol 2: Preparation of Blebbistatin Stock and Working Solutions
This protocol is based on common laboratory practices for handling blebbistatin.[5]
-
Stock Solution Preparation:
-
Dissolve (-)-blebbistatin powder in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in light-protective tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 10-50 µM).
-
Crucially , to minimize precipitation, add the DMSO stock to the vigorously agitated aqueous medium.[5] Prepare fresh working solutions for each experiment as blebbistatin can precipitate over time in aqueous solutions.[12]
-
Signaling and Logical Relationships
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonmuscle myosin II is responsible for maintaining endothelial cell basal tone and stress fiber integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Blebbistatin Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of blebbistatin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my blebbistatin precipitating in the cell culture media?
A1: Blebbistatin has very low solubility in aqueous solutions like cell culture media, typically below 10 µM.[1][2][3] Precipitation is a common issue that occurs when the concentration of blebbistatin in the media exceeds its solubility limit. This is often due to improper dissolution and dilution of the stock solution.
Q2: What is the best solvent for making a blebbistatin stock solution?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing high-concentration stock solutions of blebbistatin.[4][5][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Q3: What is the maximum recommended final concentration of blebbistatin in cell culture media?
A3: To avoid precipitation, it is advisable to use the lowest effective concentration of blebbistatin. While the effective concentration can be cell-type dependent, many studies use concentrations in the range of 5-20 µM.[7][8][9] It's important to note that even within this range, precipitation can occur if not prepared correctly. For concentrations above its solubility limit (around 10 µM), you may be working with a fine suspension rather than a true solution.
Q4: How should I prepare the working solution of blebbistatin in my cell culture media to avoid precipitation?
A4: To minimize precipitation, it is critical to dilute the high-concentration stock solution in pre-warmed (37°C) cell culture media just before use. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. Avoid adding the cold stock solution directly to cold media, as this can cause immediate precipitation. Aqueous solutions of blebbistatin are not stable and should not be stored for more than a day.[5][6][10]
Q5: Can I do anything if I already see a precipitate in my media?
A5: If precipitation occurs, you can try gently warming the media to 37°C and sonicating it for a short period to aid dissolution.[11][12] However, this may not always be effective, and the best practice is to prepare a fresh solution. It is not recommended to use media with visible precipitate for experiments as the actual concentration of soluble blebbistatin will be unknown and the precipitate itself could have unintended effects on your cells.
Q6: Are there any alternatives to blebbistatin with better solubility?
A6: Yes, several derivatives have been developed to address the poor water solubility of blebbistatin. para-Aminoblebbistatin is a highly soluble (around 440 µM in aqueous buffer), non-fluorescent, and photostable derivative.[1][2][3] (S)-nitro-Blebbistatin is another derivative with increased photostability, although its affinity for myosin is lower.[3]
Q7: Does the type of blebbistatin I'm using matter?
A7: Yes. (-)-Blebbistatin is the active enantiomer that inhibits myosin II.[4] (+)-Blebbistatin is the inactive enantiomer and can be used as a negative control in your experiments.[3] Using the racemic mixture, (±)-blebbistatin, will mean that only half of the compound is active.
Q8: I'm using blebbistatin in fluorescence microscopy experiments and see some strange effects. What could be the cause?
A8: Blebbistatin is known to be sensitive to blue and UV light.[5][6][10] Illumination can lead to its degradation into inactive and potentially cytotoxic products, which can interfere with live-cell imaging.[6][7] Consider using a more photostable derivative like para-aminoblebbistatin or (S)-nitro-blebbistatin for fluorescence microscopy applications.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with blebbistatin precipitation.
Problem: Precipitate observed in cell culture media after adding blebbistatin.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot blebbistatin precipitation.
Quantitative Data Summary
Table 1: Solubility of Blebbistatin and its Derivatives
| Compound | Solvent | Solubility |
| (±)-Blebbistatin | DMSO | ~10-58 mg/mL[4][5][6][13] |
| (±)-Blebbistatin | DMF | ~10-20 mg/mL[5][6] |
| (±)-Blebbistatin | Aqueous Buffer (e.g., PBS) | Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS)[5][6][10] |
| (-)-Blebbistatin | DMSO | ~10-100 mg/mL[14] |
| para-Aminoblebbistatin | Aqueous Buffer | ~440 µM[1][2][3] |
Table 2: Recommended Storage Conditions for Blebbistatin Stock Solutions
| Solvent | Storage Temperature | Stability |
| DMSO or DMF (aliquoted) | -20°C | Up to 1 year[11] |
| DMSO or DMF (aliquoted) | -80°C | Up to 2 years[11] |
| Aqueous Solution | 4°C or Room Temperature | Not recommended for more than one day[5][6][10] |
Experimental Protocols
Protocol 1: Preparation of Blebbistatin Stock Solution
-
Materials: (±)-Blebbistatin (or active enantiomer), anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Allow the blebbistatin powder to equilibrate to room temperature before opening the vial. b. Prepare a stock solution by dissolving the blebbistatin in anhydrous DMSO to a final concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 2.92 mg of blebbistatin (MW: 292.34 g/mol ) in 1 mL of DMSO. c. Ensure complete dissolution by vortexing. If necessary, brief sonication can be used.[11][12] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Blebbistatin Working Solution in Cell Culture Media
-
Materials: Blebbistatin stock solution (from Protocol 1), complete cell culture media.
-
Procedure: a. Pre-warm the required volume of complete cell culture media to 37°C in a water bath or incubator. b. Thaw an aliquot of the blebbistatin stock solution at room temperature. c. Calculate the volume of stock solution needed to achieve the desired final concentration in your media. d. While gently swirling or vortexing the pre-warmed media, add the calculated volume of the blebbistatin stock solution dropwise. e. Use the freshly prepared blebbistatin-containing media immediately for your experiment. Do not store the aqueous working solution.[5][6][10]
Signaling Pathway and Experimental Workflow
Blebbistatin's Mechanism of Action
Caption: Blebbistatin inhibits non-muscle myosin II by trapping it in a complex with ADP and phosphate, leading to a low affinity for actin and subsequent disruption of cellular processes like cytokinesis and cell migration.[3]
Experimental Workflow for Using Blebbistatin
Caption: A typical experimental workflow for using blebbistatin in cell culture.
References
- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blebbistatin [wahoo.cns.umass.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. (+/-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Myosin II Inhibitors for Phototoxicity-Sensitive Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using alternatives to blebbistatin in phototoxicity-sensitive experiments.
Troubleshooting Guides
Issue 1: Cell death or morphological changes are observed during live-cell fluorescence imaging.
Question: I'm performing live-cell imaging on fluorescently labeled cells treated with a myosin II inhibitor, and I'm observing significant phototoxicity, such as cell rounding, blebbing, and eventual death. How can I mitigate this?
Answer:
This is a common issue when using standard blebbistatin, which is known to become phototoxic upon exposure to blue or UV light.[1][2] Here are several troubleshooting steps:
-
Switch to a photostable alternative: The most effective solution is to use a blebbistatin derivative with reduced or eliminated phototoxicity.
-
para-Nitroblebbistatin and para-aminoblebbistatin are excellent choices as they are photostable and non-phototoxic.[3][4][5][6]
-
*(S)-nitro-blebbistatin is more photostable than blebbistatin but has a significantly lower affinity for myosin II, requiring higher concentrations for effective inhibition.[3]
-
-
Optimize imaging conditions: If you must use blebbistatin, minimizing light exposure is critical.
-
Reduce the excitation light intensity to the lowest level that still provides an acceptable signal-to-noise ratio.
-
Increase the camera gain or use a more sensitive detector to compensate for lower excitation intensity.
-
Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images less frequently.
-
Avoid excitation wavelengths below 500 nm if possible, as phototoxicity is most pronounced with blue and UV light.[7]
-
-
Use a control: Include a control group of cells treated with the inactive enantiomer, (+)-blebbistatin , to distinguish between phototoxic effects and non-myosin-related cytotoxicity.[3]
Issue 2: The myosin II inhibitor is precipitating in my aqueous buffer or cell culture medium.
Question: I'm having trouble dissolving my myosin II inhibitor in my experimental buffer. I see precipitates forming, which could affect my results. What should I do?
Answer:
Solubility is a known challenge with blebbistatin and some of its derivatives.[5][8] Here’s how to address this:
-
Use a highly soluble derivative: para-Aminoblebbistatin offers significantly higher aqueous solubility (around 440 µM) compared to blebbistatin (less than 10 µM), making it ideal for experiments requiring higher concentrations.[5][9]
-
Proper stock solution preparation:
-
Always prepare a high-concentration stock solution in an organic solvent like DMSO or DMF before diluting it into your aqueous experimental buffer.[10]
-
For para-aminoblebbistatin, dissolving it first in DMF and then diluting with the aqueous buffer can maximize its solubility.[10]
-
When diluting the stock solution, add it to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
-
Fresh dilutions: Always prepare fresh dilutions of the inhibitor in your aqueous buffer immediately before use. Storing aqueous solutions of these compounds is generally not recommended as they can precipitate over time.[10]
-
Sonication: For compounds that are difficult to dissolve, brief sonication of the stock solution in the organic solvent may help.[11]
Issue 3: Incomplete or variable inhibition of myosin II activity.
Question: I'm not seeing the expected phenotype (e.g., inhibition of cytokinesis, reduced cell migration) after treating my cells with a blebbistatin alternative. How can I ensure complete and consistent inhibition?
Answer:
Incomplete inhibition can stem from several factors, including inhibitor potency, concentration, and stability.
-
Consider the IC50: Different blebbistatin derivatives have varying potencies (IC50 values). For instance, para-aminoblebbistatin is a slightly weaker myosin inhibitor than blebbistatin.[3] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Ensure adequate concentration: Due to the poor solubility of some derivatives, the actual concentration in solution might be lower than intended. Using a more soluble alternative like para-aminoblebbistatin can help achieve the desired effective concentration.[12]
-
Use a photo-activatable inhibitor for precise control: *Azidoblebbistatin is a photoreactive derivative that only becomes a potent, irreversible inhibitor upon UV illumination.[3][13] This allows for precise temporal and spatial control of myosin II inhibition. In its non-activated state, its inhibitory properties are similar to blebbistatin.[1][13] The covalent cross-linking upon photoactivation enhances its effectiveness.[13]
-
Check for degradation: While the recommended alternatives are more stable than blebbistatin, ensure proper storage of stock solutions (typically at -20°C or -80°C in a dark, dry place) to prevent degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to blebbistatin for phototoxicity-sensitive experiments?
A1: The primary alternatives are para-nitroblebbistatin, para-aminoblebbistatin, and azidoblebbistatin. These derivatives have been specifically designed to overcome the limitations of blebbistatin, particularly its phototoxicity and poor aqueous solubility.[3][5][13]
Q2: How do the mechanisms of action of these alternatives differ from blebbistatin?
A2: The core mechanism of inhibiting myosin II ATPase activity is conserved among blebbistatin and its non-phototoxic derivatives like para-nitroblebbistatin and para-aminoblebbistatin.[4][9] They all bind to a hydrophobic pocket on the myosin motor domain.[14] Azidoblebbistatin functions similarly in its inactive state, but upon photoactivation, it forms a covalent bond with myosin II, leading to irreversible inhibition.[1][13]
Q3: Can I use these inhibitors for in vivo experiments?
A3: Yes, the improved properties of these alternatives make them suitable for in vivo studies. para-Nitroblebbistatin and para-aminoblebbistatin have been successfully used in zebrafish embryos with reduced mortality compared to blebbistatin.[4][9] The high solubility of para-aminoblebbistatin is particularly advantageous for in vivo applications.[3]
Q4: Are there any known off-target effects of these inhibitors?
A4: While blebbistatin and its derivatives are highly specific for myosin II isoforms, it's crucial to be aware of potential off-target effects, especially at high concentrations.[15][16] It is always recommended to use the lowest effective concentration and include appropriate controls, such as the inactive this compound enantiomer, to validate that the observed phenotype is due to myosin II inhibition.[3]
Q5: What is the recommended solvent and storage condition for these inhibitors?
A5: Most of these compounds are soluble in organic solvents like DMSO and DMF.[10] Stock solutions should be stored at -20°C or -80°C, protected from light.[4][17] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous dilutions should be prepared fresh for each experiment.[10]
Data Presentation
Table 1: Comparison of Blebbistatin and its Alternatives
| Feature | Blebbistatin | (S)-nitro-blebbistatin | para-Nitroblebbistatin | para-Aminoblebbistatin | Azidoblebbistatin |
| Phototoxicity | High[1][2] | Reduced[3] | None[3][4] | None[5][9] | Photo-reactive[3][13] |
| Aqueous Solubility | < 10 µM[5] | Low[3] | ~ 5 µM[18] | ~ 440 µM[5][9] | Similar to Blebbistatin[1] |
| Fluorescence | High[3] | Reduced[3] | Low[18] | Non-fluorescent[5][9] | Non-fluorescent[19] |
| IC50 (Non-muscle Myosin IIA) | ~5 µM[6] | 27 µM[3] | 18 µM[18] | ~17.8 µM (HeLa proliferation)[17] | ~5.2 µM (DdMd)[1] |
| Mechanism | Reversible Inhibition[6] | Reversible Inhibition[3] | Reversible Inhibition[4] | Reversible Inhibition[9] | Irreversible upon UV[1][13] |
| Key Advantage | Widely characterized | Increased photostability | Non-phototoxic, photostable[4] | High solubility, non-phototoxic[5][9] | Spatiotemporal control[13] |
| Key Disadvantage | Phototoxic, poor solubility[5] | Lower affinity[3] | Low aqueous solubility[18] | Slightly weaker inhibitor[3] | Requires UV activation[1] |
Experimental Protocols
Protocol 1: General Procedure for Using Myosin II Inhibitors in Live-Cell Imaging
-
Stock Solution Preparation:
-
Dissolve the inhibitor in high-quality, anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. To avoid precipitation, add the stock solution to the medium while gently vortexing.
-
-
Cell Treatment:
-
Replace the existing medium in your cell culture dish with the medium containing the inhibitor.
-
Incubate the cells for a sufficient period to allow the inhibitor to take effect. This can range from 30 minutes to several hours, depending on the cell type and the specific experimental question.
-
-
Live-Cell Imaging:
-
Mount the culture dish on the microscope stage.
-
Use the lowest possible excitation light intensity and exposure time to minimize any potential phototoxicity, even when using photostable derivatives.
-
Acquire images at the desired time intervals.
-
-
Controls:
-
Include a vehicle control (e.g., DMSO or DMF at the same final concentration as the inhibitor-treated samples).
-
If possible, include a negative control using the inactive enantiomer, this compound.
-
Protocol 2: Photo-crosslinking with Azidoblebbistatin
-
Cell Treatment:
-
Treat cells with azidoblebbistatin at the desired concentration as described in Protocol 1.
-
-
Photoactivation:
-
Expose the cells to UV light (typically around 310-365 nm) for a defined period. The duration of UV exposure should be optimized to achieve efficient cross-linking without causing significant photodamage.[1]
-
Photoactivation can be performed on the entire sample or targeted to specific regions of interest using a suitable microscope setup.
-
-
Post-Activation Analysis:
-
After photoactivation, the inhibition of myosin II is irreversible.
-
Proceed with your downstream analysis, such as live-cell imaging, immunofluorescence, or biochemical assays.
-
Mandatory Visualizations
Caption: Mechanism of Myosin II inhibition by blebbistatin and its derivatives.
Caption: Decision workflow for selecting a blebbistatin alternative.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. para-Nitroblebbistatin Supplier | CAS 1621326-32-6 | Tocris Bioscience [tocris.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. para-Nitroblebbistatin | p-Nitroblebbistatin | Myosin II Inhibitor | TargetMol [targetmol.com]
- 12. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azidoblebbistatin, a photoreactive myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four Things to Know about Myosin Light Chains as Reporters for Nonmuscle Myosin-2 Dynamics in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (+)-Blebbistatin and (-)-Blebbistatin: Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of blebbistatin, a widely used small molecule inhibitor of myosin II. By examining their differential effects on the actin cytoskeleton, this document aims to clarify their respective roles in research and highlight the importance of proper experimental controls.
Introduction to Blebbistatin
Blebbistatin is a selective, cell-permeable inhibitor of nonmuscle myosin II, a motor protein essential for generating mechanical force on actin filaments.[1][2][3] This force drives a multitude of cellular processes, including cell division (cytokinesis), migration, and the maintenance of cell shape and polarity.[1][3][4] Blebbistatin exists as two mirror-image stereoisomers, or enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. As this guide will demonstrate, their biological activities are starkly different, a crucial consideration for any experiment utilizing this compound.
Mechanism of Action: An Enantiomer-Specific Interaction
The primary target of blebbistatin is the ATPase motor domain of the myosin II heavy chain. The active enantiomer, (-)-blebbistatin , binds to a pocket on the myosin head that is formed between the nucleotide-binding region and the actin-binding cleft.[1][5] It preferentially binds to the myosin-ADP-phosphate (M-ADP-Pi) complex, effectively trapping the myosin head in a state that has a low affinity for actin and slowing the release of phosphate.[2][5] This inhibition of the ATPase cycle prevents the myosin "power stroke," thereby relaxing actomyosin filaments and reducing cellular contractility.[1][6]
In contrast, (+)-blebbistatin is the inactive enantiomer.[1][7] It does not fit into the myosin binding pocket in the same way and, consequently, has a negligible effect on myosin II's ATPase activity, inhibiting it by a maximum of 10%.[1] Its principal use in research is as a negative control to ensure that observed cellular effects are specifically due to the inhibition of myosin II and not from off-target interactions, cytotoxicity, or other artifacts associated with the compound, such as phototoxicity under blue light.[1][8]
Comparative Effects on Myosin II ATPase Activity
The most direct way to differentiate the two enantiomers is by measuring their effect on the actin-activated Mg²⁺-ATPase activity of purified myosin II. (-)-Blebbistatin is a potent inhibitor, whereas this compound is largely inert.
Table 1: Quantitative Comparison of IC₅₀ Values for (-)-Blebbistatin The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various studies and may vary based on experimental conditions.
| Myosin II Isoform | Species/Source | IC₅₀ of (-)-Blebbistatin (µM) | Reference(s) |
| Nonmuscle Myosin IIA | Multiple | 0.5 - 5.0 | [9] |
| Nonmuscle Myosin IIB | Multiple | 0.5 - 5.0 | [9] |
| Dictyostelium Myosin II | Dictyostelium discoideum | ~7.0 | [7][10] |
| Smooth Muscle Myosin | Gizzard | ~15.0 | [11] |
| Skeletal Muscle Myosin | Rabbit | 0.4 - 5.0 | [2][6] |
| Cardiac Muscle Myosin | Mouse | 1.3 - 2.8 | [12] |
Differential Impact on the Actin Cytoskeleton and Cellular Functions
The potent inhibition of myosin II by (-)-blebbistatin leads to dramatic and observable changes in the structure and function of the actin cytoskeleton. This compound, at equivalent concentrations, does not induce these changes.
-
Disrupts Actomyosin Structures: Rapidly disassembles stress fibers, the contractile bundles of actin and myosin II that are critical for cell adhesion and morphology.[3] This leads to a reduction in focal adhesions, the points where the cytoskeleton connects to the extracellular matrix.[3]
-
Reduces Cellular Tension and Stiffness: By inhibiting actomyosin contractility, it causes a significant decrease in intracellular tension, leading to a measurable softening of the cell.[13] Atomic force microscopy has shown a decrease in the elastic modulus of fibroblasts by over 50% following treatment.[13]
-
Alters Cell Morphology: Cells treated with (-)-blebbistatin often lose their defined shape, appearing smaller and more dendritic as the tension that maintains their spread-out morphology is lost.[3]
-
Inhibits Cell Migration and Cytokinesis: It effectively blocks processes that depend on actomyosin contraction, such as cell motility in wound healing assays and the final abscission step of cell division.[1][4]
-
Enhances Actin Disassembly: By relaxing the tension on actin filaments, it can make them more susceptible to severing proteins like cofilin, thus enhancing actin filament turnover and disassembly.[14]
-
Serves as a Negative Control: Does not cause stress fiber disassembly, reduce cellular stiffness, or inhibit cell migration at concentrations where the (-) enantiomer is highly active.[7][15]
-
Controls for Off-Target Effects: Its use is critical to demonstrate that the cellular changes observed with (-)-blebbistatin are a direct consequence of myosin II inhibition and not due to non-specific toxicity or other chemical properties of the blebbistatin scaffold.[8][15]
Table 2: Qualitative Comparison of Cellular Effects
| Cellular Process / Structure | Effect of (-)-Blebbistatin | Effect of this compound |
| Myosin II ATPase Activity | Potent Inhibition | Negligible Inhibition |
| Actin Stress Fibers | Disassembly | No Effect |
| Focal Adhesions | Reduction / Disorganization | No Effect |
| Cell Contractility / Stiffness | Significant Decrease | No Effect |
| Cell Migration | Inhibition | No Effect |
| Cytokinesis | Blocked | No Effect |
| Experimental Use | Active Agent | Negative Control |
Visualizing the Molecular and Experimental Logic
Caption: Mechanism of (-)-Blebbistatin action on the actomyosin ATPase cycle.
Caption: A typical experimental workflow for comparing blebbistatin enantiomers.
Caption: Logical relationship between blebbistatin enantiomers and their effects.
Experimental Protocols
This assay measures the rate of ATP hydrolysis by purified myosin, which is detected by the amount of inorganic phosphate (Pi) released.
-
Protein Purification: Purify myosin II (e.g., heavy meromyosin fragment) and actin from a suitable source, such as rabbit skeletal muscle or Dictyostelium.[7]
-
Reaction Mixture: Prepare a reaction buffer containing actin, myosin, ATP, and Mg²⁺.
-
Treatment: Aliquot the reaction mixture into separate tubes and add varying concentrations of (-)-blebbistatin, this compound, or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time.
-
Phosphate Detection: Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of Pi release against the inhibitor concentration to determine the IC₅₀ value for each enantiomer.
This protocol allows for the direct visualization of changes in cellular actin structures.
-
Cell Culture: Plate cells (e.g., fibroblasts, epithelial cells) on glass coverslips or imaging dishes and allow them to adhere and spread.
-
Treatment: Treat the cells with the desired concentration of (-)-blebbistatin (e.g., 10-50 µM), this compound (as a control), or vehicle for 30-60 minutes.[3]
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining:
-
F-Actin: Incubate with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) to label filamentous actin.
-
Focal Adhesions (Optional): Perform immunofluorescence staining for a focal adhesion protein like vinculin or paxillin using a primary antibody followed by a fluorescently-conjugated secondary antibody.
-
-
Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope. Compare the structure of stress fibers and focal adhesions between the different treatment groups.
This assay measures collective cell migration, a process dependent on actomyosin contractility.
-
Create Monolayer: Grow cells to full confluency in a multi-well plate.
-
Create Wound: Use a sterile pipette tip or a specialized tool to create a uniform cell-free gap ("scratch") in the monolayer of each well.[4]
-
Treatment: Replace the medium with fresh medium containing (-)-blebbistatin, this compound, or vehicle control.
-
Live-Cell Imaging: Place the plate in an incubator-equipped microscope and acquire images of the scratch area at regular intervals (e.g., every 1-2 hours) for 24 hours.
-
Analysis: Measure the area of the cell-free gap at each time point for each condition. Plot the percentage of wound closure over time to compare the migration rates between the treatment groups. The (-)-blebbistatin group is expected to show significantly impaired wound closure compared to the control and this compound groups.[4]
Conclusion
The distinction between this compound and (-)-blebbistatin is not trivial; it is fundamental to the correct application and interpretation of this chemical tool. (-)-Blebbistatin is the active biological agent that potently inhibits myosin II, leading to profound and well-documented effects on the actin cytoskeleton. This compound is its inactive counterpart , whose value lies in its use as a rigorous negative control. For any study aiming to attribute a cellular phenomenon to the action of myosin II using blebbistatin, the inclusion of the (+) enantiomer is essential to produce robust, specific, and publishable data.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 5. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The myosin II ATPase inhibitor blebbistatin prevents thrombin-induced inhibition of intercellular calcium wave propagation in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Softening of the actin cytoskeleton by inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myosin-dependent actin stabilization as revealed by single-molecule imaging of actin turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of (+)-Blebbistatin Enantiomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (+)-blebbistatin is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound enantiomers, supported by experimental data and detailed protocols.
Blebbistatin, a selective inhibitor of myosin II ATPase activity, exists as two enantiomers: the active (S)-(-)-blebbistatin and the inactive (R)-(+)-blebbistatin. The ability to distinguish and quantify these enantiomers is crucial for understanding its biological function and for the development of related therapeutic agents. This guide will delve into the established method of Chiral High-Performance Liquid Chromatography (HPLC) and explore alternative techniques, offering a comparative analysis to aid in selecting the most appropriate method for specific research needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely used and well-documented method for the separation and quantification of blebbistatin enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol for Chiral HPLC Analysis of Blebbistatin Enantiomers
A common and effective method involves the use of a cellulose-based chiral stationary phase.[1][2]
-
Column: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[3]
-
Flow Rate: 0.5 mL/min[3]
-
Detection: UV at 260 nm[3]
-
Temperature: Ambient
Under these conditions, baseline separation of (R)-(+)-blebbistatin and (S)-(-)-blebbistatin can be achieved, allowing for accurate determination of the enantiomeric excess (e.e.).
Alternative Methods for Enantiomeric Purity Assessment
While chiral HPLC is the standard, other techniques offer potential advantages in terms of speed, solvent consumption, or orthogonal information.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "greener" and faster alternative to HPLC.[4][5] For chiral separations, SFC can offer superior efficiency and resolution in shorter analysis times.[6]
Comparison with HPLC:
| Parameter | Chiral HPLC | Chiral SFC |
| Analysis Time | Typically longer | 3-5 times faster than HPLC[5] |
| Solvent Consumption | High (organic solvents) | Significantly lower (uses CO2)[5] |
| Resolution | Good to excellent | Often superior to HPLC[6] |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Environmental Impact | Higher | Lower ("Green" chemistry)[5] |
While specific SFC protocols for blebbistatin are not as widely published as HPLC methods, the general principles of chiral SFC method development would apply. This would involve screening different chiral stationary phases and modifiers (co-solvents) to achieve optimal separation.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.[7][8] CE offers advantages such as high efficiency, low sample and reagent consumption, and rapid method development.[8]
Potential Advantages for Blebbistatin Analysis:
-
High Efficiency: CE can provide a large number of theoretical plates, leading to excellent resolution of enantiomers.
-
Low Sample Volume: Only nanoliter volumes of the sample are required.
-
Versatility: A wide range of chiral selectors can be screened to find the optimal separation conditions.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[9][10] These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. The relative integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric ratio.
Key Considerations for NMR Analysis:
-
No Chromatographic Separation: This method does not physically separate the enantiomers.
-
Chiral Auxiliaries Required: A suitable CDA or CSA that interacts effectively with blebbistatin is necessary.
-
Quantitative Accuracy: Careful experimental setup and data processing are required for accurate quantification.[11][12]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD signal is directly proportional to the enantiomeric excess of the sample.[13][14] This technique can be a rapid and non-destructive method for determining enantiomeric purity, especially when coupled with another separation technique like HPLC.[13]
Application in Purity Assessment:
-
Rapid Screening: CD can be used for high-throughput screening of enantiomeric purity.
-
Absolute Configuration: The sign of the CD spectrum can provide information about the absolute configuration of the predominant enantiomer.
Summary of Method Performance
| Method | Principle | Throughput | Sample Volume | Resolution | Quantitative Accuracy | Notes |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Moderate | Microliters | High | High | Well-established, robust method.[1][2] |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase | High | Microliters | Very High | High | Faster and more environmentally friendly than HPLC.[5][6] |
| Chiral CE | Differential migration in an electric field with a chiral selector | High | Nanoliters | Very High | High | Requires charged or chargeable analyte.[7][8] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary | Moderate | Milligrams | N/A (no separation) | Good to High | Non-destructive, provides structural information.[9][10] |
| CD Spectroscopy | Differential absorption of circularly polarized light | High | Microliters | N/A (no separation) | Moderate to High | Rapid, sensitive to chiral impurities.[13][14] |
Experimental Workflows and Logical Relationships
Workflow for Chiral Purity Assessment of this compound
Caption: Workflow for assessing the enantiomeric purity of this compound.
Logical Relationship of Chiral Separation Techniques
Caption: Relationship between different techniques for chiral analysis.
Conclusion
The selection of an appropriate analytical method for assessing the enantiomeric purity of this compound depends on various factors, including the required accuracy, sample throughput, available instrumentation, and environmental considerations. Chiral HPLC remains the benchmark method due to its robustness and extensive validation. However, alternative techniques such as SFC and CE offer significant advantages in terms of speed and reduced solvent consumption, making them attractive for high-throughput screening environments. NMR and CD spectroscopy provide valuable orthogonal information and can be powerful tools for rapid purity assessment without the need for chromatographic separation. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the quality and reliability of their studies involving this compound.
References
- 1. Enantioseparation of dihydrofurocoumarin derivatives by various separation modes of capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utm.mx [utm.mx]
- 12. d-nb.info [d-nb.info]
- 13. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Myosin II Inhibition: A Comparative Guide to (-)-Blebbistatin and its Inactive Enantiomer, (+)-Blebbistatin
Blebbistatin is a small molecule that has become an invaluable tool for dissecting the myriad of cellular processes driven by non-muscle myosin II, including cell migration, cytokinesis, and intracellular transport.[1][2][3] However, like any pharmacological agent, its use requires careful validation to distinguish specific on-target effects from potential off-target artifacts. The availability of its stereoisomers, the active (-)-blebbistatin and the largely inactive (+)-blebbistatin, provides a robust framework for such validation.[4]
Mechanism of Action: A Tale of Two Enantiomers
(-)-Blebbistatin exerts its inhibitory effect by binding to a specific, allosteric pocket on the head of the myosin II heavy chain.[5][6] This binding event traps the myosin in a state where it has a low affinity for actin and is bound to the products of ATP hydrolysis, ADP and inorganic phosphate (Pi).[6] By preventing the release of Pi, (-)-blebbistatin effectively stalls the myosin motor before its force-generating power stroke, leading to the relaxation of the actomyosin cytoskeleton.[5][6]
In stark contrast, this compound is considered the inactive enantiomer.[4] While not completely devoid of activity, its inhibitory effect on myosin II ATPase is minimal, estimated to be a maximum of 10%.[4] This crucial difference in potency allows researchers to use this compound as a powerful negative control. Any cellular effects observed with (-)-blebbistatin but not with this compound can be confidently attributed to the specific inhibition of myosin II. Conversely, effects observed with both enantiomers may indicate off-target interactions or general cytotoxicity.[4]
Data Presentation: Quantitative Comparison of Inhibitory Potency
The specificity and potency of (-)-blebbistatin have been quantified across various myosin isoforms using in vitro actin-activated Mg2+-ATPase assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for non-muscle and striated muscle myosin II isoforms over other myosin classes and even smooth muscle myosin II.
| Myosin Isoform | (-)-Blebbistatin IC50 (µM) | This compound Activity |
| Non-muscle Myosin IIA | 0.5 - 5 | Essentially inactive |
| Non-muscle Myosin IIB | 0.5 - 5 | Essentially inactive |
| Skeletal Muscle Myosin II | 0.5 - 5 | Essentially inactive |
| Cardiac Muscle Myosin II | 0.5 - 5 | Essentially inactive |
| Smooth Muscle Myosin II | ~80 | Not reported, presumed inactive |
| Myosin I | No inhibition | Not applicable |
| Myosin V | No inhibition | Not applicable |
| Myosin X | No inhibition | Not applicable |
| Data compiled from multiple sources.[7][8][9] |
Experimental Protocols: Assessing Myosin II Inhibition
The cornerstone for validating the specificity of blebbistatin lies in well-controlled experiments. The following is a generalized protocol for an actin-activated Mg2+-ATPase assay, a common method to determine the IC50 of myosin inhibitors.
Objective: To determine the concentration-dependent inhibition of myosin II ATPase activity by (-)-blebbistatin and to confirm the lack of significant inhibition by this compound.
Materials:
-
Purified non-muscle myosin IIA or IIB
-
Actin, purified and polymerized into F-actin
-
(-)-Blebbistatin and this compound stock solutions in DMSO
-
Assay Buffer: 20 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT
-
ATP, including a radioactive tracer ([γ-32P]ATP) or a malachite green-based phosphate detection reagent
-
96-well plates
-
Plate reader (for colorimetric assays) or scintillation counter (for radioactive assays)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of (-)-blebbistatin and this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a reaction mix containing F-actin and myosin II in the assay buffer. The optimal concentrations of actin and myosin should be determined empirically but are typically in the low micromolar range.
-
-
Assay Execution:
-
To each well of a 96-well plate, add the reaction mix.
-
Add the different concentrations of (-)-blebbistatin or this compound to the respective wells. Include a DMSO-only control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the myosin.
-
Initiate the reaction by adding ATP (spiked with [γ-32P]ATP or unlabeled for colorimetric assays).
-
Incubate the reaction for a set period during which the ATP hydrolysis is linear.
-
-
Detection of Phosphate Release:
-
Radioactive Method: Stop the reaction by adding a quenching solution (e.g., perchloric acid). Separate the released 32Pi from the unhydrolyzed [γ-32P]ATP using a phosphomolybdate extraction method. Measure the radioactivity of the released 32Pi using a scintillation counter.
-
Colorimetric Method: Stop the reaction and add the malachite green reagent, which forms a colored complex with free phosphate. Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for (-)-blebbistatin.
-
Confirm that this compound shows minimal inhibition at equivalent and higher concentrations.
-
Mandatory Visualizations
Important Considerations and Off-Target Effects
While this compound is an excellent control for myosin II-specific effects, it is crucial to be aware of the limitations and potential off-target effects of blebbistatin in general. Both enantiomers can exhibit cytotoxicity with long-term incubation, an effect that is independent of myosin inhibition.[4] Furthermore, blebbistatin is notoriously photo-unstable.[4] Illumination with blue light can lead to its inactivation and the generation of cytotoxic reactive oxygen species.[4] Blebbistatin is also fluorescent, which can interfere with imaging experiments, particularly those involving green fluorescent protein (GFP).[4] When designing experiments, these properties must be taken into account, for instance, by using red-shifted fluorescent proteins or by employing photostable derivatives of blebbistatin that have recently been developed.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Blebbistatin and ROCK Inhibitors for Stress Fiber Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors, Blebbistatin and Rho-associated kinase (ROCK) inhibitors, in their effects on cellular stress fibers. Understanding the distinct mechanisms of these compounds is crucial for designing experiments and interpreting results in cell biology, cancer research, and regenerative medicine.
Introduction
Stress fibers are contractile actomyosin bundles found in non-muscle cells that play a pivotal role in cell adhesion, migration, and mechanotransduction. The ability to pharmacologically manipulate stress fibers is essential for studying these processes. Blebbistatin and ROCK inhibitors are powerful tools for this purpose, yet they operate through fundamentally different mechanisms, leading to distinct cellular phenotypes. This guide will objectively compare their performance with supporting experimental data, detail relevant experimental protocols, and illustrate the key signaling pathways involved.
Mechanism of Action
Blebbistatin: A Direct Myosin II Inhibitor
Blebbistatin directly targets non-muscle myosin II, the motor protein responsible for the contractile force within stress fibers. It specifically inhibits the ATPase activity of myosin II by binding to a pocket on the myosin head.[1][2] This binding event traps the myosin in a state with low affinity for actin, effectively uncoupling the motor from the actin cytoskeleton.[2][3] Consequently, the tension required to maintain stress fiber integrity is lost, leading to their disassembly.[3] It is important to note that blebbistatin does not directly cause the depolymerization of actin filaments.[3]
ROCK Inhibitors: Upstream Regulators of Actomyosin Contractility
ROCK inhibitors, such as Y-27632, act on the Rho-associated coiled-coil containing protein kinase (ROCK), a key downstream effector of the small GTPase RhoA.[4][5] The Rho-ROCK pathway regulates stress fiber formation and contractility through two primary mechanisms:[4][6][7]
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and activates the myosin light chain (MLC), which is a prerequisite for myosin II motor activity and stress fiber contraction. ROCK also inhibits myosin light chain phosphatase (MLCP), further promoting a phosphorylated and active state of MLC.[4][6]
-
Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[4][6] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.[4][6]
By inhibiting ROCK, these compounds lead to a decrease in MLC phosphorylation and an increase in cofilin activity, resulting in both reduced contractility and increased actin filament disassembly, ultimately leading to the dissolution of stress fibers.[4][8]
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways affected by Blebbistatin and ROCK inhibitors.
Caption: Mechanism of Blebbistatin Inhibition.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Nonmuscle myosin II is responsible for maintaining endothelial cell basal tone and stress fiber integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the Inactivity of (+)-Blebbistatin: A Comparative Guide for Researchers
For researchers in cell biology, pharmacology, and drug development, the use of proper controls is paramount to ensure the validity of experimental results. When studying the role of non-muscle myosin II, (-)-blebbistatin is a widely used potent and selective inhibitor. Its inactive enantiomer, (+)-blebbistatin, serves as an essential negative control to distinguish myosin II-specific effects from off-target or cytotoxic effects. This guide provides a comparative overview of key assays and experimental data to confirm the inactive properties of this compound.
This guide will detail three common assays used to differentiate the activity of (-)-blebbistatin from its inactive counterpart: the Myosin II ATPase Activity Assay, the Cell Migration Assay, and the In Vitro Motility Assay. We will present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Data Presentation: (-)-Blebbistatin vs. This compound
The following table summarizes the differential effects of (-)-blebbistatin and this compound in key functional assays. The data clearly demonstrates the potent inhibitory action of the (-)-enantiomer and the lack of significant activity of the (+)-enantiomer.
| Assay | Parameter Measured | (-)-Blebbistatin | This compound | Reference |
| Myosin II ATPase Activity | IC₅₀ | ~0.5-5 µM | > 100 µM (Maximum 10% inhibition) | [1][2] |
| Cell Migration | Inhibition of Migration | Potent Inhibition | No significant inhibition | [3] |
| In Vitro Motility | Actin Filament Velocity | Significant reduction | No significant reduction | [4] |
Key Experiments to Confirm Inactivity
To empirically validate the inactive nature of this compound in your experimental system, the following assays are recommended.
Myosin II ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of myosin II by quantifying the rate of ATP hydrolysis. The active (-)-blebbistatin will significantly inhibit this activity, while the inactive this compound will not. A common method is the NADH-coupled ATPase assay.
This protocol is adapted for a 384-well microplate format for semi-high-throughput screening.
Reagents:
-
Myosin Buffer (1x): 10 mM MOPS (pH 7.0), 0.1 mM EGTA.
-
Actin Buffer (1x): 4 mM MOPS (pH 7.0), 0.1 mM EGTA, 2 mM MgCl₂, 3 mM NaN₃.
-
NADH Buffer (10x): 70 mM MOPS (pH 7.0), 10 mM MgCl₂, 0.9 mM EGTA, 3 mM NaN₃.
-
ATP Stock: 100 mM in distilled water, pH 7.0.
-
NADH Stock: 5.5 mM in 10x NADH Buffer.
-
PEP (Phosphoenolpyruvate) Stock: 1 M.
-
LDH (Lactate Dehydrogenase) Stock: 2000 U/mL.
-
PK (Pyruvate Kinase) Stock: 10000 U/mL.
-
Myosin II (Skeletal Muscle): Reconstituted in distilled water.
-
Actin: Diluted in Actin Buffer.
-
(-)-Blebbistatin and this compound: Stock solutions in DMSO.
Procedure:
-
Prepare Master Enzyme Mix: For each plate, combine Myosin Buffer, LDH solution, and PK solution.
-
Prepare Master Substrate Mix: Combine ATP, PEP, and NADH solution.
-
Prepare Actin Solution: Dilute concentrated actin stock in Actin Buffer and mix thoroughly to break filaments. Centrifuge to remove any precipitate.
-
Assay Plate Preparation:
-
Add NADH calibration standards to the first row of a 384-well black polystyrene microplate.
-
Add the Myosin II to the Master Enzyme Mix immediately before dispensing.
-
Dispense the myosin-enzyme mix into the assay wells.
-
Transfer 100 nL of varying concentrations of (-)-blebbistatin, this compound, or DMSO (vehicle control) from a compound plate to the assay plate.
-
Shake the plate for 1 minute.
-
-
Initiate Reaction: Add the Master Substrate Mix containing actin to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in NADH fluorescence (λex = 340 nm, λem = 445 nm) at 30-second intervals for 30-45 minutes at 30°C.
-
Data Analysis:
-
Calculate the rate of NADH consumption (slope of the linear portion of the fluorescence decay).
-
Convert the fluorescence slope to the rate of ATP hydrolysis using the NADH standard curve.
-
Plot the ATPase activity against the concentration of each blebbistatin enantiomer to determine the IC₅₀ for (-)-blebbistatin and the lack of inhibition for this compound.
-
References
- 1. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Blebbistatin Enantiomers on Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the two enantiomers of blebbistatin, a widely used inhibitor of non-muscle myosin II, on cell morphology. Experimental data is presented to support the distinct roles of the active (-)-blebbistatin and the inactive (+)-blebbistatin, offering a clear reference for researchers utilizing this small molecule in their studies.
Introduction to Blebbistatin and its Enantiomers
Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin IIA and IIB, crucial motor proteins involved in various cellular processes, including cell adhesion, migration, and cytokinesis.[1] It exists as two enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. The inhibitory activity of blebbistatin is stereospecific, with the (-)-enantiomer being the active form that binds to the myosin-ADP-Pi complex, locking it in a state with low actin affinity.[2] The (+)-enantiomer is largely inactive and serves as an essential negative control in experiments to distinguish myosin II-specific effects from off-target or cytotoxic effects.[1][3]
Comparative Effects on Cell Morphology
Experimental evidence demonstrates that (-)-blebbistatin significantly alters cell morphology by disrupting the contractile forces generated by actomyosin stress fibers. In contrast, this compound has been shown to have no appreciable impact on cell morphology or compaction, confirming that the observed effects of racemic or (-)-blebbistatin are due to the specific inhibition of myosin II.[3]
Quantitative Analysis of Morphological Changes
The following table summarizes the quantitative effects of (-)-blebbistatin on key morphological parameters. It is important to note that studies utilizing this compound as a control report no significant changes in these parameters compared to untreated cells.[3]
| Cell Type | Parameter | Treatment | Observation | Reference |
| Mouse Hepatic Stellate Cells | Cell Size | 12.5, 25, and 50 µM (-)-blebbistatin for 2h | Became smaller and acquired a more dendritic morphology. | [4] |
| MCF-10A Spheroids | Surface Cell Shape Index | 20 µM (-)-blebbistatin | Median shape index shifted from 5.0 to 4.7 (cells became rounder). | [3] |
| MCF-10A Spheroids | Surface Cell Shape Index | 40 µM (-)-blebbistatin | Median shape index shifted to 4.3 (more pronounced rounding). | [3] |
| Porcine Trabecular Meshwork and Ciliary Body Cells | Cell Shape | 10–200 μM (-)-blebbistatin for 2h | Dose-dependent progressive cell rounding and detachment. | [5][6] |
| Fish Epidermal Keratocytes | Cell Velocity | 100 µM (-)-blebbistatin | Decreased average cell velocity by approximately 50%. | [7] |
*Shape Index (Perimeter/[Area]0.5): A dimensionless quantity where a perfect circle has a minimum value of ~3.54, with increasing values indicating more elongated shapes.[3]
Impact on Cytoskeletal Structures
The morphological changes induced by (-)-blebbistatin are a direct consequence of its effect on the actin cytoskeleton and associated adhesive structures.
Actin Cytoskeleton
Treatment with (-)-blebbistatin leads to a significant reorganization of the actin cytoskeleton. Key observations include:
-
Disassembly of Stress Fibers: (-)-Blebbistatin treatment results in the disassembly of contractile actin stress fibers.[4][5]
-
Formation of Dendritic Protrusions: Cells often adopt a more dendritic or arborized morphology due to the loss of tension.[4]
-
Reversibility: The effects of (-)-blebbistatin on the actin cytoskeleton are reversible upon washout of the compound.[4][5]
In contrast, this compound does not induce these changes, indicating that a functional myosin II motor is required for the maintenance of stress fibers and overall cell shape.
Focal Adhesions
Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. Their formation and maturation are dependent on actomyosin-generated tension.
-
Reduction in Size and Number: Inhibition of myosin II with (-)-blebbistatin leads to a decrease in the size and number of mature, elongated focal adhesions.[8][9]
-
Peripheral Localization: Remaining focal adhesions in (-)-blebbistatin-treated cells are often smaller and localized to the cell periphery.[8]
-
Compositional Changes: The recruitment of several focal adhesion proteins, such as vinculin and zyxin, is dependent on myosin II activity and is thus reduced upon treatment with (-)-blebbistatin.[8]
As with the actin cytoskeleton, this compound does not significantly alter the structure or composition of focal adhesions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of blebbistatin and a typical experimental workflow for studying its effects on cell morphology.
Caption: Mechanism of action of blebbistatin enantiomers.
Caption: Experimental workflow for morphological analysis.
Experimental Protocols
Cell Spreading Assay
This assay assesses the ability of cells to adhere and spread on an extracellular matrix-coated surface, a process dependent on cytoskeletal dynamics.
Materials:
-
Sterile glass coverslips
-
Fibronectin (or other desired ECM protein)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
(-)-Blebbistatin and this compound
-
DMSO (vehicle)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Coat Coverslips: Aseptically place sterile glass coverslips into the wells of a multi-well plate. Coat the coverslips with a solution of fibronectin (typically 1-10 µg/mL in PBS) and incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Wash: Aspirate the fibronectin solution and wash the coverslips three times with sterile PBS to remove any unbound protein.
-
Cell Seeding: Trypsinize and resuspend cells in culture medium. Seed the cells onto the fibronectin-coated coverslips at a desired density.
-
Treatment: Allow cells to adhere for a specified time (e.g., 1-2 hours). Then, replace the medium with fresh medium containing (-)-blebbistatin, this compound, or DMSO vehicle at the desired final concentrations.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1-2 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. Stain for F-actin with fluorescently labeled phalloidin and for nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips onto glass slides and image using a fluorescence microscope. Quantify cell area and circularity using image analysis software.
Immunofluorescence Staining for Actin and Vinculin
This protocol allows for the visualization of the actin cytoskeleton and focal adhesions.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against vinculin
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin
-
DAPI
-
Mounting medium
Protocol:
-
Preparation: Culture and treat cells with blebbistatin enantiomers as described in the cell spreading assay.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash three times with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-vinculin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Traction Force Microscopy (TFM)
TFM is a powerful technique to measure the contractile forces exerted by cells on their substrate.
General Workflow:
-
Substrate Preparation: Fabricate a compliant polyacrylamide or PDMS hydrogel of known stiffness embedded with fluorescent beads.
-
Functionalization: Covalently link an ECM protein, such as fibronectin or collagen, to the surface of the hydrogel to allow for cell adhesion.
-
Cell Seeding and Treatment: Seed cells onto the functionalized hydrogel and allow them to adhere and spread. Treat the cells with (-)-blebbistatin, this compound, or a vehicle control.
-
Image Acquisition (Stressed State): Acquire images of the fluorescent beads underneath the cells. The displacement of these beads from their resting position is caused by cellular traction forces.
-
Cell Removal: After imaging, detach the cells from the hydrogel using trypsin or another method.
-
Image Acquisition (Unstressed State): Acquire images of the same field of fluorescent beads after the cells have been removed. This represents the null-force reference image.
-
Displacement Field Calculation: Compare the "stressed" and "unstressed" bead images to calculate the displacement vector field of the substrate.
-
Traction Force Calculation: Using the displacement field and the known mechanical properties of the hydrogel, calculate the traction force field exerted by the cells.
Conclusion
The differential effects of blebbistatin enantiomers on cell morphology are clear and well-documented. (-)-Blebbistatin, the active enantiomer, profoundly alters cell shape, disrupts the actin cytoskeleton, and leads to the disassembly of focal adhesions by inhibiting non-muscle myosin II. In stark contrast, this compound serves as an invaluable negative control, demonstrating that these morphological changes are a direct consequence of myosin II inhibition and not due to off-target effects. For researchers investigating the role of actomyosin contractility, the use of both enantiomers is crucial for rigorous and unambiguous interpretation of experimental results. This guide provides a comprehensive overview and practical protocols to facilitate such comparative studies.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myosin II activity regulates vinculin recruitment to focal adhesions through FAK-mediated paxillin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
